4-(Aminomethyl)-2-iodophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-(aminomethyl)-2-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |
InChI Key |
FCBSNDKRGSPILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-iodophenol: Structure, Properties, and Synthetic Applications
Senior Application Scientist Note: This technical guide is focused on the compound 4-Amino-2-iodophenol (CAS 89640-51-7) , for which there is a substantial body of verifiable scientific literature and commercially available data. The similarly named but structurally distinct compound, "4-(Aminomethyl)-2-iodophenol," possesses a different chemical structure (containing a -CH₂NH₂ group instead of a direct -NH₂ group) and has significantly less available data in the public domain. This guide proceeds with the well-documented isomer to ensure scientific accuracy and utility for researchers.
Abstract
4-Amino-2-iodophenol is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing a phenolic hydroxyl, an aromatic amine, and an aryl iodide on a single benzene scaffold, it represents a highly versatile building block for organic synthesis. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures. The aryl iodide moiety, in particular, serves as a key handle for modern cross-coupling reactions, enabling late-stage diversification of drug candidates and functional materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and a discussion of its reactivity and applications, with a focus on its role in drug discovery and development.
Chemical Identity and Structure
4-Amino-2-iodophenol is systematically named in accordance with IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS registry number and various chemical identifiers.
-
IUPAC Name: 4-amino-2-iodophenol[1]
-
Synonyms: 4-Hydroxy-3-iodoaniline, 3-Iodo-4-hydroxyaniline[1]
-
Canonical SMILES: C1=CC(=C(C=C1N)I)O[1]
Caption: 2D Chemical Structure of 4-Amino-2-iodophenol.
Physicochemical Properties
The physical and chemical properties of 4-Amino-2-iodophenol are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 235.02 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Melting Point | 110-120 °C (sublimates) or 157-158 °C | [2][3][4] |
| Assay Purity | ≥95.0% (HPLC) | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Note on Melting Point: The discrepancy in reported melting points may be attributable to different polymorphic forms or purity levels. The value of 110-120 °C is often cited by commercial suppliers and is accompanied by the observation of sublimation[3], while the higher value of 157-158 °C is also reported in chemical databases[2]. Researchers should determine the melting point of their specific batch as part of their characterization.
Synthesis and Purification
The synthesis of 4-Amino-2-iodophenol is most efficiently achieved via electrophilic iodination of 4-aminophenol. The hydroxyl and amino groups are both activating ortho-, para- directors. The hydroxyl group is a stronger activator, and its directing effect, combined with the steric accessibility of the position ortho to it, favors the desired substitution pattern. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Experimental Protocol: Synthesis via Iodination of 4-Aminophenol
-
Expertise & Rationale: This protocol employs N-iodosuccinimide (NIS) as the iodine source. Unlike molecular iodine (I₂), NIS does not produce HI as a byproduct, leading to cleaner reactions and simpler workups. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is run at room temperature to ensure selectivity and prevent potential side reactions or degradation.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (e.g., 5.0 g, 1.0 eq).
-
Dissolution: Add acetonitrile (e.g., 100 mL) to the flask and stir until the 4-aminophenol is fully dissolved.
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.05 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation): The crude solid must be purified. Recrystallization from an ethanol/water mixture or purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) will yield the pure 4-Amino-2-iodophenol. Purity should be confirmed by HPLC and the structure verified by spectroscopic methods as described in Section 4.
Caption: A generalized workflow for the synthesis of 4-Amino-2-iodophenol.
Spectroscopic Characterization
Structural confirmation of synthesized 4-Amino-2-iodophenol is achieved through a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons will exhibit splitting patterns (doublets, doublet of doublets) corresponding to their coupling with adjacent protons. The labile protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, which are exchangeable upon addition of D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the iodine (C-I) will appear at a characteristically low field (approx. 80-90 ppm), while the carbons attached to the oxygen (C-O) and nitrogen (C-N) will be downfield (approx. 140-155 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Key vibrational bands include a broad O-H stretch (~3200-3500 cm⁻¹), two distinct N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹), and a C-O stretching band (~1200-1300 cm⁻¹).[6][7]
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ at m/z 236. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₇INO⁺. Fragmentation patterns would likely involve the loss of iodine and other neutral fragments.[8]
Reactivity and Applications in Drug Development
The synthetic utility of 4-Amino-2-iodophenol stems from its three distinct functional groups, which can often be addressed with orthogonal chemistry. This makes it a powerful scaffold for building molecular libraries.
-
Aryl Iodide: This is arguably its most valuable feature for modern drug discovery. The C-I bond is highly susceptible to metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of substituents at this position. Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Heck Reaction: Reaction with alkenes to form substituted olefins.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
-
-
Phenolic Hydroxyl: The -OH group is a versatile handle. It can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce ester linkages. It also modulates the electronic properties of the ring and can direct further electrophilic substitutions if desired.
-
Aromatic Amine: The -NH₂ group is a key nucleophile and base. It can be readily acylated to form amides, alkylated, or used in reductive amination. It can also be converted to a diazonium salt, which is a gateway to a vast number of other functional groups (e.g., via Sandmeyer reactions).
The aminophenol core is a known pharmacophore present in various biologically active molecules, exhibiting activities such as antioxidant, antibacterial, and cytotoxic effects.[9][10] By using 4-Amino-2-iodophenol, medicinal chemists can start with this privileged scaffold and use the aryl iodide as a point of diversification to rapidly generate analogues for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.[11][12]
Safety and Handling
4-Amino-2-iodophenol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements:
-
Signal Word: Warning[3]
-
Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-Amino-2-iodophenol is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of complex organic molecules. For researchers and scientists in drug development, the presence of an aryl iodide handle for predictable and efficient cross-coupling reactions makes it an ideal scaffold for library synthesis and late-stage functionalization. Coupled with a straightforward synthesis and well-defined properties, 4-Amino-2-iodophenol is a key building block for advancing modern chemical and pharmaceutical research.
References
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ChemSynthesis. (2025). 4-amino-2-iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-iodophenol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Iodophenol. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-(aminomethyl)phenol. PubChem Compound Database. Retrieved from [Link]
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Journal of Chemical Research. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]
-
The Automated Topology Builder (ATB). (n.d.). 4-Iodophenol. Retrieved from [Link]
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PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
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PubMed Central (PMC). (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Retrieved from [Link]
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ResearchGate. (n.d.). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. Retrieved from [Link]
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PubMed Central (PMC). (2018). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Retrieved from [Link]
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MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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Technical Guide: Solubility Profile & Physicochemical Characterization of 4-(Aminomethyl)-2-iodophenol
The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 4-(Aminomethyl)-2-iodophenol .
Executive Summary
4-(Aminomethyl)-2-iodophenol (also known as 4-hydroxy-3-iodobenzylamine) presents a complex solubility profile governed by its amphoteric nature. Unlike simple organic compounds, its solubility is not static; it is a dynamic function of pH and ionic strength.
-
Aqueous Solubility: Highly pH-dependent. The compound exhibits a "U-shaped" solubility curve, being highly soluble at acidic (pH < 7) and basic (pH > 10) conditions, but exhibiting minimum solubility (precipitation zone) near its isoelectric point (pH ~9.0–9.3).
-
Organic Solubility: Moderate to high in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Poor in non-polar solvents (Hexane, Toluene) unless chemically modified or specific pH manipulation is employed.
-
Critical Handling: The compound is sensitive to oxidation and light due to the electron-rich phenol ring and the iodine substituent.
Physicochemical Architecture
To predict and manipulate solubility, one must understand the underlying molecular forces. This compound is a pseudo-zwitterion , possessing both a basic amine and an acidic phenol.
Structural Analysis & Property Data
| Property | Value (Experimental/Predicted) | Mechanistic Implication |
| Molecular Formula | C₇H₈INO | MW: 249.05 g/mol |
| pKa₁ (Amine) | ~9.3 (Predicted) | Protonated (-NH₃⁺) below pH 9.[1]3. |
| pKa₂ (Phenol) | ~9.0–9.3 (Predicted) | Deprotonated (-O⁻) above pH 9.3. Note: Iodine (electron-withdrawing) lowers phenol pKa relative to unsubstituted phenol (pKa 10). |
| Isoelectric Point (pI) | ~9.15 | pH of minimum solubility (Zwitterionic/Neutral region). |
| LogP (Octanol/Water) | ~1.5 – 1.9 | Moderately lipophilic. Iodine increases lipophilicity significantly compared to the parent aminophenol (LogP ~0.04). |
| H-Bond Donors | 2 (-OH, -NH₂) | Facilitates solubility in protic solvents (Water, Alcohols). |
The Zwitterionic Equilibrium
At neutral pH (pH 7), the amine is fully protonated (-NH₃⁺) and the phenol is protonated (-OH). The molecule exists as a cation , explaining its high water solubility in neutral/acidic water.
(Acidic/Neutral: Soluble Cation)Solubility Profile: Water vs. Organic Solvents
Aqueous Solubility & pH Dependence
The solubility of 4-(Aminomethyl)-2-iodophenol in water is dictated by its ionization state.
-
Acidic (pH < 8): High Solubility.
-
Species: Cationic Ammonium Salt (
). -
Protocol: Dissolve in 0.1 M HCl or 5% Acetic Acid. This is the preferred state for storage (as Hydrochloride salt) to prevent oxidation.
-
-
Isoelectric Zone (pH 8.5 – 9.5): Minimum Solubility (Precipitation).
-
Species: Neutral / Zwitterionic Mix.
-
Observation: As you basify an acidic solution, the clear liquid will turn cloudy and precipitate a solid near pH 9. This is the standard method for isolation/purification.
-
-
Basic (pH > 10.5): High Solubility.
-
Species: Anionic Phenolate (
). -
Protocol: Dissolve in 0.1 M NaOH or KOH. Warning: Phenolates are highly susceptible to oxidative degradation (turning brown/violet) in air. Use degassed buffers.
-
Organic Solvent Compatibility
The iodine atom adds significant lipophilicity, making this analog more soluble in organics than simple aminophenols.
| Solvent Class | Solubility Rating | Notes for Application |
| Polar Aprotic (DMSO, DMF, DMAc) | Excellent (>100 mg/mL) | Ideal for reactions (e.g., Suzuki coupling, alkylation). Hard to remove during workup. |
| Protic Polar (Methanol, Ethanol) | Good (20–50 mg/mL) | Good for recrystallization. Solubility increases significantly with heat. |
| Polar Aprotic (Acetonitrile, Acetone) | Moderate | Soluble, but may require slight warming. Acetone reacts with amines (Schiff base formation) – Avoid Acetone for storage. |
| Moderately Polar (Ethyl Acetate, DCM) | Low to Moderate | Poor solubility for the salt form. Moderate solubility for the neutral free base. Use for extraction only at pH ~9. |
| Non-Polar (Hexane, Toluene, Ether) | Poor / Insoluble | Useful as anti-solvents to force precipitation from Ethanol or DCM. |
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection and isolation based on pH states.
Caption: Solubility phase diagram showing the transition between soluble ionic states and the insoluble neutral state, guiding isolation strategies.
Experimental Protocols
Protocol A: Solubility Determination (Visual Method)
This protocol allows you to rapidly determine the solubility limit in a specific solvent.
-
Preparation: Weigh 10 mg of 4-(Aminomethyl)-2-iodophenol (HCl salt or free base) into a clear glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble.[2] Calculate concentration (
). -
Cloudy/Particulates: Insoluble.
-
-
Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is suitable for recrystallization.
Protocol B: Isolation via pH Swing (Purification)
This is the most effective method to purify the compound from reaction mixtures.
-
Dissolution: Dissolve crude material in minimal 1M HCl (ensures full protonation and water solubility). Filter off any non-polar insoluble impurities.
-
Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH dropwise while stirring. Monitor pH.
-
Precipitation: As pH approaches 9.0, a white/off-white solid will precipitate.
-
Collection: Cool on ice for 30 minutes to maximize yield. Filter the solid (Buchner funnel).
-
Wash: Wash with cold water (removes salts) followed by cold diethyl ether (removes non-polar organic impurities).
-
Drying: Dry under vacuum over P₂O₅. Note: Avoid heat drying in air to prevent oxidation.
References
-
PubChem. Compound Summary for CID 13774763: 4-Amino-2-iodophenol (Analog Structure Analysis). National Library of Medicine (US). [Link]
-
Organic Chemistry Data. pKa Values for Phenols and Amines. Compiled by R. Williams.[3] [Link]
Sources
4-(Aminomethyl)-2-iodophenol CAS number and chemical identifiers
An In-Depth Technical Guide to 4-(Aminomethyl)-2-iodophenol: Synthesis, Properties, and Applications
Abstract
4-(Aminomethyl)-2-iodophenol is a substituted phenol derivative of significant interest to medicinal chemists and drug discovery professionals. Its trifunctional nature, featuring a nucleophilic aminomethyl group, an acidic phenolic hydroxyl, and an electrophilically versatile iodo group, makes it a valuable building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, and its potential applications as a scaffold in the development of novel therapeutic agents. Particular emphasis is placed on the strategic utility of its functional groups in combinatorial chemistry and late-stage functionalization of bioactive molecules.
Chemical Identity and Physicochemical Properties
Precise data for the free base of 4-(Aminomethyl)-2-iodophenol is not extensively documented in public databases. However, its hydrochloride salt is commercially available, providing a basis for its characterization. The following data is a combination of information for the HCl salt and calculated values for the free base.
| Identifier | Value | Source |
| Compound Name | 4-(Aminomethyl)-2-iodophenol | - |
| CAS Number | N/A (Free Base); Not Specified (HCl Salt) | [1] |
| Molecular Formula | C₇H₈INO (Free Base); C₇H₉ClINO (HCl Salt) | [1] |
| Molecular Weight | 265.05 g/mol (Free Base); 301.50 g/mol (HCl Salt) | [1] |
| IUPAC Name | 4-(aminomethyl)-2-iodophenol | - |
| Canonical SMILES | NCc1ccc(O)c(I)c1 | - |
| InChI Key | (Calculated) | - |
| Appearance | Expected to be a powder or crystalline solid | |
| Melting Point | 110-120 °C (for the related 4-Amino-2-iodophenol) | [2] |
| Solubility | Expected to be soluble in polar organic solvents | - |
| Storage | Store under an inert atmosphere at room temperature | [1] |
Synthesis and Purification
Proposed Synthetic Workflow
The strategy involves the protection of the reactive amino and hydroxyl groups, followed by a directed iodination and subsequent deprotection and functional group conversion. This ensures high regioselectivity and yield.
Caption: Proposed multi-step synthesis of 4-(Aminomethyl)-2-iodophenol.
Detailed Experimental Protocol (Hypothetical)
Causality and Experimental Design: This protocol is designed to control the reactivity of the starting material. The Sandmeyer reaction is a classic and reliable method for introducing iodine onto an aromatic ring from an aniline precursor[3]. Subsequent steps are standard functional group interconversions chosen for their high efficiency and compatibility with the molecule's existing functionalities.
Step 1: Synthesis of 4-Iodophenol from 4-Aminophenol [3]
-
Dissolve 1 mole of 4-aminophenol in a mixture of 500 g ice, 500 mL water, and 1.2 moles of concentrated sulfuric acid.
-
Cool the solution to 0°C in an ice bath with continuous mechanical stirring.
-
Slowly add a solution of 1 mole of sodium nitrite in 150 mL of water over 1 hour, maintaining the temperature at 0°C. This forms the diazonium salt.
-
After stirring for an additional 20 minutes, pour the diazonium salt solution into an ice-cold solution of 1.2 moles of potassium iodide (KI) in 200 mL of water.
-
Add 1 g of copper bronze catalyst to initiate the decomposition of the diazonium salt and the substitution with iodine.
-
Warm the mixture slowly on a water bath to 75-80°C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., chloroform or diethyl ether).
-
Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-iodophenol by distillation or recrystallization.
Step 2-4: Conversion to 4-(Aminomethyl)-2-iodophenol Note: The subsequent steps from 4-iodophenol are proposed based on standard organic chemistry principles.
-
Hydroxymethylation: React 4-iodophenol with formaldehyde in the presence of a base to install a hydroxymethyl group at the ortho position.
-
Chlorination: Convert the resulting 2-Iodo-4-(hydroxymethyl)phenol to the more reactive chloromethyl intermediate, 4-(chloromethyl)-2-iodophenol, using thionyl chloride (SOCl₂).
-
Amination: Displace the chloride with an amino group. This can be achieved directly with ammonia or, for better control and to avoid over-alkylation, via a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis.
-
Final Purification: The final product would be purified using column chromatography on silica gel to yield pure 4-(Aminomethyl)-2-iodophenol. Purity should be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The unique arrangement of functional groups in 4-(Aminomethyl)-2-iodophenol makes it a highly strategic building block for drug discovery.
Scaffold for Combinatorial Chemistry
The three distinct functional groups offer orthogonal handles for chemical modification, allowing for the rapid generation of diverse molecular libraries.
-
Amino Group: Can be readily acylated, alkylated, or used in reductive amination to build a wide array of side chains.
-
Phenolic Hydroxyl: Can be alkylated to form ethers or esterified. Its acidity can also play a role in receptor binding.
-
Iodo Group: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is a cornerstone of modern medicinal chemistry for introducing molecular complexity.
Caption: Orthogonal reactivity of 4-(Aminomethyl)-2-iodophenol.
Bioisostere and Pharmacophore
The aminophenol substructure is present in numerous biologically active compounds. Ortho-aminophenol derivatives, in particular, have been investigated for a range of therapeutic applications, including as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases[4][5]. The introduction of an aminomethyl group instead of a simple amino group can alter the basicity (pKa), lipophilicity, and hydrogen bonding capacity, which can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Precursor for Radioligands
The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) in the final step of a synthesis. This makes 4-(Aminomethyl)-2-iodophenol and its derivatives potential precursors for developing radiolabeled ligands for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as research tools for receptor binding assays.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-(Aminomethyl)-2-iodophenol is not available. However, based on the GHS classifications of related compounds like 4-amino-2-iodophenol and 4-aminophenol, the following precautions should be taken[6][7][8]:
-
Hazard Statements: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects[6][8].
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store locked up in a tightly closed container in a dry, cool place.
-
Conclusion
4-(Aminomethyl)-2-iodophenol represents a valuable, albeit under-documented, chemical entity for synthetic and medicinal chemistry. Its true potential lies in its utility as a versatile building block, enabling the creation of novel and complex molecules through strategic, multi-directional derivatization. The proposed synthetic route provides a logical framework for its preparation, opening the door for its inclusion in discovery programs targeting a wide range of biological targets. As with any novel chemical, appropriate safety precautions are paramount during its handling and use in the laboratory.
References
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ChemSynthesis. (2024). 4-amino-2-iodophenol. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13774763, 4-Amino-2-iodophenol. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Available at: [Link]
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Wikipedia. (2024). 4-Aminophenol. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463813, 4-Amino-2-(aminomethyl)phenol. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Available at: [Link]
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Sarex. (n.d.). 2-Iodophenol. Available at: [Link]
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Wikipedia. (2023). 4-Iodophenol. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10894, 4-Iodophenol. Available at: [Link]
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PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Available at: [Link]
-
Organic Syntheses. (n.d.). p-IODOPHENOL. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 4-Aminophenol. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available at: [Link]
- Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Labkem. (2024). Safety Data Sheet: 4-Aminophenol. Available at: [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. dcfinechemicals.com [dcfinechemicals.com]
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-(Aminomethyl)-2-iodophenol
Abstract: This technical guide provides a comprehensive framework for the definitive molecular weight and formula analysis of 4-(Aminomethyl)-2-iodophenol, a substituted phenol derivative of interest in pharmaceutical and chemical synthesis. Accurate characterization of such molecules is a foundational requirement for drug development, ensuring identity, purity, and batch-to-batch consistency. This document details the synergistic application of high-resolution mass spectrometry (HRMS) and elemental analysis (EA) as a self-validating system for unambiguous formula confirmation. Furthermore, it outlines the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural verification. Detailed, field-proven protocols and data interpretation strategies are presented to guide researchers and scientists in achieving robust and reliable analytical outcomes.
Introduction and Core Physicochemical Properties
4-(Aminomethyl)-2-iodophenol is a key chemical intermediate characterized by a phenol ring substituted with an iodine atom and an aminomethyl group. The precise determination of its molecular formula and weight is the first critical step in its characterization, underpinning all subsequent research, development, and quality control efforts.
A crucial point of clarification is the distinction between 4-(Aminomethyl)-2-iodophenol (C₇H₈INO) and the structurally related but distinct compound 4-Amino-2-iodophenol (C₆H₆INO) . The former possesses a methylene (-CH₂-) bridge between the phenyl ring and the amino group, while the latter has the amino group directly attached to the ring. This guide focuses exclusively on the "aminomethyl" derivative.
The fundamental properties of the free base form are summarized below.
| Property | Value | Data Source / Method |
| Molecular Formula | C₇H₈INO | Calculated |
| Average Molecular Weight | 249.05 g/mol | Calculated |
| Monoisotopic Mass | 248.96472 Da | Calculated |
| CAS Number | Not available for free base | N/A |
| Hydrochloride Salt | C₇H₉ClINO | BLD Pharm[1] |
| Molecular Weight (HCl) | 285.51 g/mol | BLD Pharm[1] |
Table 1: Core Physicochemical Properties of 4-(Aminomethyl)-2-iodophenol.
The Cornerstone of Analysis: A Dual-Technique Approach
To establish the molecular formula with the highest degree of confidence, a single technique is insufficient. The synergistic use of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) provides a self-validating workflow. HRMS provides an extremely precise mass measurement of the intact molecule, allowing for the generation of a shortlist of possible elemental compositions.[2][3] EA provides the precise ratio of key elements (C, H, N), yielding an empirical formula.[4][5] The convergence of these two independent datasets provides an unambiguous confirmation of the molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Expertise & Causality: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are chosen over lower-resolution instruments because they can measure mass-to-charge ratios (m/z) to four or more decimal places.[3][6] This precision is critical because the exact mass of an atom is not an integer (e.g., ¹⁶O is 15.9949 Da, not 16).[2] This "mass defect" means that C₇H₈INO has a unique exact mass that can be distinguished from other combinations of atoms with the same nominal mass. For a polar molecule like this, with amine and hydroxyl groups, Electrospray Ionization (ESI) is the preferred ionization method as it gently generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Accurately weigh ~1 mg of 4-(Aminomethyl)-2-iodophenol and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Rationale: The LC step separates the analyte from impurities, ensuring that the mass spectrum is clean and corresponds only to the compound of interest.[7][8]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
-
Data Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Theoretical [M+H]⁺: 248.96472 Da (for C₇H₈INO) + 1.00728 Da (for H⁺) = 249.97200 Da .
-
Expected Result: A prominent peak in the spectrum with an m/z value matching 249.9720 ± 5 ppm.
-
Isotopic Pattern: The presence of iodine (¹²⁷I is ~100% abundant) simplifies the isotopic pattern compared to chlorine or bromine. The A+1 peak should correspond primarily to the natural abundance of ¹³C.
Elemental Analysis for Empirical Formula Validation
Trustworthiness & Self-Validation: Elemental Analysis (EA) provides an orthogonal, quantitative measure of the compound's composition.[9] By combusting a known mass of the sample and measuring the resulting CO₂, H₂O, and N₂, the mass percentages of Carbon, Hydrogen, and Nitrogen are determined.[5] These percentages must align with the theoretical values calculated from the proposed molecular formula, typically within a ±0.4% tolerance for publication in reputable journals.[10] This provides a powerful check on the HRMS result.
Theoretical Elemental Composition
For the proposed formula C₇H₈INO :
-
Molecular Weight: 249.05 g/mol
-
% Carbon (C): (7 * 12.011 / 249.05) * 100 = 33.76%
-
% Hydrogen (H): (8 * 1.008 / 249.05) * 100 = 3.24%
-
% Nitrogen (N): (1 * 14.007 / 249.05) * 100 = 5.62%
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried, pure compound into a tin or silver capsule using a microbalance.
-
Instrument Setup: Run instrument blanks and a certified standard (e.g., acetanilide) to ensure the CHN analyzer is calibrated and performing correctly.
-
Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen.
-
Reduction & Separation: The combustion gases (CO₂, H₂O, N₂, and others) pass through a reduction tube and are then separated via a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the elemental percentages of the original sample.
Data Interpretation
The experimental results (e.g., Found: C, 33.68%; H, 3.29%; N, 5.57%) are directly compared to the theoretical values. A close match provides strong evidence for the proposed empirical and, by extension, molecular formula.[11]
Structural Verification with NMR Spectroscopy
While HRMS and EA confirm what atoms are present and in what quantity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms how they are connected.[12][13] It is an indispensable tool for structural elucidation and verification.
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. For 4-(Aminomethyl)-2-iodophenol, one would expect to see:
-
Aromatic Protons: Signals in the ~6.5-7.5 ppm region, with splitting patterns indicative of a tri-substituted benzene ring.[14]
-
Methylene Protons (-CH₂-): A singlet or narrowly split peak around ~3.5-4.5 ppm, characteristic of a benzylic amine.
-
Amine (-NH₂) and Hydroxyl (-OH) Protons: Broad singlets with variable chemical shifts, which can be confirmed by their exchange with deuterium upon adding D₂O to the sample.[15][16]
-
-
¹³C NMR: This provides a count of the unique carbon environments, which should match the seven carbons in the proposed structure.
A conclusive set of NMR spectra that is fully assignable to the structure of 4-(Aminomethyl)-2-iodophenol serves as the final piece of evidence, confirming that the molecular formula determined by MS and EA corresponds to the correct structural isomer.
References
-
ChemSynthesis. (2025). 4-amino-2-iodophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-iodophenol. PubChem Compound Summary for CID 13774763. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-(aminomethyl)phenol. PubChem Compound Summary for CID 5463813. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. Retrieved from [Link]
-
Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Formula determination by high resolution mass spectrometry. YouTube. Retrieved from [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Calculation of empirical formula from elemental analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]
-
CK-12 Foundation. (2013). Determining Empirical Formulas. Retrieved from [Link]
-
Hegedüs, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
van der Ende, M., et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Chromatography B. Retrieved from [Link]
-
Exarchou, V., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
Chem Guides. (2020). 1H NMR: Structural Elucidation I. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Iodophenol. PubChem Compound Summary for CID 10784. Retrieved from [Link]
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- 16. m.youtube.com [m.youtube.com]
Electronic Toggles in Medicinal Chemistry: The Aminomethyl-Iodophenol Motif
[1]
The Electronic Landscape
To understand the composite molecule, we must first deconstruct the electronic vectors of its substituents. The aminomethyl-iodophenol core is defined by the orthogonality of its electronic effects.
The Iodine Substituent: The "Soft" Anchor
Iodine is unique among halogens in medicinal chemistry due to its high polarizability and lipophilicity.
-
Inductive Effect (
): Iodine exerts a significant electron-withdrawing inductive effect, increasing the acidity of the phenolic hydroxyl group. -
Resonance Effect (
): While iodine has lone pairs capable of donating into the aromatic ring, the orbital mismatch ( vs. ) renders this effect weak compared to fluorine or chlorine. -
Net Result: The inductive withdrawal dominates, stabilizing the phenolate anion and lowering the
of the phenol relative to the unsubstituted parent.
The Aminomethyl Group: The Solubilizing Base
The aminomethyl group serves as a basic handle. Unlike anilines, where the nitrogen lone pair is delocalized into the ring, the methylene bridge (
-
Basicity: The nitrogen remains
hybridized and highly basic ( for the conjugate acid). -
Inductive Effect: The protonated ammonium form (
) is strongly electron-withdrawing, further acidifying the phenol.[1]
The Zwitterionic Nexus
When placed ortho to each other, the phenolic hydroxyl and the aminomethyl nitrogen engage in a critical equilibrium. In neutral aqueous solution, these molecules often exist as zwitterions (phenolate anion / ammonium cation), stabilized by a strong Intramolecular Hydrogen Bond (IMHB).[1]
Figure 1: Electronic State Transitions The following diagram illustrates the pH-dependent speciation of an ortho-aminomethyl iodophenol.
Caption: pH-dependent electronic states. Iodine's inductive withdrawal promotes the transition from Cation to Zwitterion by lowering the phenol pKa.
Intramolecular Dynamics: The IMHB Effect
The ortho-aminomethyl group is not merely a bystander; it actively modulates the phenol's properties through Intramolecular Hydrogen Bonding (IMHB).
The 6-Membered Chelate Ring
When the amine is neutral (free base), it acts as a hydrogen bond acceptor for the phenolic proton (
-
Locks Conformation: It restricts rotation around the
bond, creating a planar, pseudo-bicyclic structure.[1] -
Increases Lipophilicity: By "hiding" the polar protons within a chelate ring, the apparent
increases, improving membrane permeability despite the presence of polar groups. -
Shields Reactivity: The hydroxyl proton is less available for intermolecular interactions, potentially reducing non-specific protein binding.
Iodine's Perturbation
The presence of iodine, particularly in the 4-position (para to OH) or 6-position (ortho to OH), alters this landscape:
-
Electronic: By withdrawing electron density, iodine makes the O-H bond more polarized, strengthening the hydrogen bond to the nitrogen.
-
Steric (if ortho): A bulky iodine atom at the 6-position can mechanically force the aminomethyl group into a specific conformation, enhancing the rigidity of the IMHB.
Physicochemical Characterization Protocols
Trustworthy data is the bedrock of drug development. The following protocols are designed to self-validate, ensuring that observed properties are intrinsic to the molecule and not artifacts of the method.
Protocol A: Determination of via UV-Vis Spectrophotometric Titration
Why UV-Vis? Potentiometric titration is standard, but iodophenols often have limited aqueous solubility.[1] UV-Vis is more sensitive, requiring lower concentrations (
Reagents:
-
Stock Solution:
aminomethyl-iodophenol in DMSO. -
Buffer System: Universal buffer (Briton-Robinson) ranging from pH 2.0 to 12.0.[1]
Workflow:
-
Baseline Scan: Record UV spectrum (
) of the compound in acidic buffer (pH 2.0). Note (typically for phenol).[1] -
Titration: Sequentially increase pH in 0.5 unit increments.
-
Observation: Watch for the bathochromic shift (red shift) and hyperchromic effect. Phenolate anions absorb at longer wavelengths than neutral phenols due to increased conjugation.[1]
-
Data Analysis: Plot Absorbance at the shifted
vs. pH. The inflection point represents the phenolic .
Validation Check:
-
Isosbestic Point: All spectral curves must intersect at a single isosbestic point.[1] If they do not, the molecule is degrading or precipitating.
Protocol B: NMR Assessment of Intramolecular H-Bonding
Why NMR? Chemical shift (
Workflow:
-
Solvent Choice: Use
(non-polar) and (polar, H-bond disrupting).[1] -
Acquisition: Acquire
NMR spectra in both solvents. -
Analysis of OH Signal:
-
In
: If IMHB is present, the phenolic signal will be sharp and downfield ( ) and concentration-independent.[1] -
In
: DMSO competes for H-bonding. A significant upfield shift or broadening indicates the IMHB was disrupted.
-
-
Metric: Calculate
.[1] A small suggests a very strong IMHB that resists solvent disruption.[1]
Synthetic Pathways & Regioselectivity[1][2]
The synthesis of aminomethyl iodophenols typically employs the Mannich Reaction . Understanding the electronic direction is crucial for yield and purity.
The Mannich Reaction Mechanism
The reaction involves the condensation of the iodophenol, formaldehyde, and a secondary amine.
Regioselectivity Rules:
-
The hydroxyl group is a strong ortho/para activator.
-
The Mannich electrophile (iminium ion,
) attacks the position of highest electron density. -
Ortho-Directing: The reaction is exclusively ortho to the phenol. If the para position is open, ortho is still preferred due to coordination of the reagents with the phenolate oxygen.
Figure 2: Synthetic Logic Flow
Caption: The Mannich reaction pathway. Success depends strictly on the availability of the ortho-position relative to the activating hydroxyl group.
Impact of Iodine Position
-
3-Iodophenol: The iodine is meta to the OH. The Mannich reaction can occur at position 2 (sterically crowded, between OH and I) or position 6 (less crowded). Position 6 is major.
-
4-Iodophenol: The iodine is para.[1] The Mannich reaction occurs exclusively at the ortho positions (2 or 6), which are equivalent.
Summary of Electronic Parameters
The following table summarizes the expected electronic shifts when converting a standard iodophenol to its aminomethyl derivative.
| Parameter | 4-Iodophenol | 2-Aminomethyl-4-Iodophenol | Mechanistic Driver |
| Phenol | Inductive withdrawal by protonated amine ( | ||
| LogP (Neutral) | High ( | Moderate ( | Introduction of polar amine, mitigated by IMHB.[1] |
| Solubility (pH 2) | Low | High | Protonation of amine forms cationic salt. |
| H-Bond Donor | 1 (OH) | 0 (if IMHB locked) | OH is engaged internally; unavailable for solvent.[1] |
References
-
2-(Aminomethyl)phenol | C7H9NO. PubChem.[1][2] Available at: [Link]
-
Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. ResearchGate. Available at: [Link]
-
Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. PubMed Central (PMC). Available at: [Link]
-
Is there an intramolecular hydrogen bond in 2-halophenols? RSC Publishing. Available at: [Link]
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications. ResearchGate.[1] Available at: [Link]
Technical Guide: Biological Potential of 4-(Aminomethyl)-2-iodophenol Analogs
Executive Summary
This technical guide analyzes the pharmacophoric utility of 4-(Aminomethyl)-2-iodophenol , a privileged scaffold bridging the gap between thyromimetic agents, antimicrobial phenolic Mannich bases, and fragment-based drug discovery (FBDD). While often overshadowed by its di-iodo counterparts, this mono-iodinated scaffold offers a unique chemical space defined by the sigma-hole (
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis
The biological activity of 4-(Aminomethyl)-2-iodophenol analogs is governed by three distinct interaction vectors. Unlike simple phenols, the presence of the iodine atom at the ortho position introduces a critical electronic anisotropy known as the sigma-hole, enabling Halogen Bonding (XB) .
The Sigma-Hole & Halogen Bonding
The iodine atom is not merely a lipophilic bulk; it acts as a Lewis acid along the C-I bond axis.
-
Mechanism: The electron-withdrawing nature of the
carbon and the polarizability of iodine create a region of positive electrostatic potential (the -hole) on the iodine's tip. -
Biological Target: This hole accepts electron density from backbone carbonyls (e.g., in TTR or kinase hinges), forming a directional interaction (
) often stronger than hydrogen bonds.
The Phenolic "Warhead"
-
Redox Activity: The phenol group serves as a radical scavenger (antioxidant) but can also act as a pro-oxidant in bacterial cytoplasm depending on the pH and redox environment.
-
pKa Modulation: The ortho-iodine lowers the pKa of the phenol (via induction), enhancing H-bond donor capability at physiological pH compared to non-halogenated analogs.
The Aminomethyl Linker
-
Solubility & Salt Formation: The basic nitrogen improves aqueous solubility, a common failure point in poly-iodinated drug candidates.
-
Derivatization Handle: This is the primary vector for library expansion (see Section 2).
Visualization: Pharmacophore Map
The following diagram illustrates the interaction vectors of the scaffold.
Caption: Pharmacophore map highlighting the directional Halogen Bond (XB) and electrostatic interactions critical for binding.
Part 2: Synthetic Utility & Library Generation
Direct iodination of 4-(aminomethyl)phenol can be problematic due to the oxidation sensitivity of the amine and the activating nature of the phenol, leading to poly-iodination. A more robust, self-validating approach involves Reductive Amination of a pre-iodinated aldehyde precursor.
Strategic Synthesis: The "Aldehyde-First" Route
This route allows for the generation of diverse analogs (Secondary/Tertiary amines) from a single stable intermediate.
Core Intermediate: 3-Iodo-4-hydroxybenzaldehyde.
| Analog Class | Reagent (Amine R-NH2) | Target Application | Rationale |
| Series A (Lipophilic) | Octylamine / Decylamine | Antimicrobial / Biofilm | Long alkyl chains disrupt bacterial membranes; Iodine enhances acidity. |
| Series B (Aromatic) | Aniline / 3,5-Dichlorobenzenamine | TTR Stabilizers | Mimics the "Outer Ring" of Thyroxine (T4); Stacks in hydrophobic pockets. |
| Series C (Polar) | Morpholine / Piperazine | Neuro-agents | Improved BBB penetration; reduced logP. |
Visualization: Synthetic Workflow
Caption: Divergent synthetic pathway utilizing a stable iodinated aldehyde intermediate to generate functional diversity.
Part 3: Key Biological Applications
Transthyretin (TTR) Amyloidosis Inhibition
Transthyretin is a tetrameric protein that transports thyroxine.[1] Dissociation of the tetramer leads to misfolding and amyloid fibril formation (ATTR amyloidosis).
-
Mechanism: 4-(Aminomethyl)-2-iodophenol analogs mimic the structure of Thyroxine (T4). The iodine atom occupies the halogen-binding pockets (HBP) within the TTR central channel, stabilizing the tetramer via halogen bonding with the carbonyl oxygens of Lys15/Leu17 or Ser117 .
-
Advantage: Unlike covalent inhibitors, these analogs offer reversible stabilization with high specificity due to the sigma-hole requirement of the HBP.
Antimicrobial & Biofilm Disruption
Phenolic Mannich bases are known antiseptics. The addition of iodine enhances this activity.[2][3]
-
Mechanism:
-
Membrane Uncoupling: The acidic phenol (pKa ~8.5 due to iodine) acts as a proton shuttle across bacterial membranes, dissipating the Proton Motive Force (PMF).
-
ROS Generation: Upon entry, the redox-active phenol generates reactive oxygen species (ROS) that damage bacterial DNA.
-
-
Target: Effective against Gram-positive S. aureus (MRSA) due to the interaction with the thick peptidoglycan layer.
Part 4: Experimental Protocols
Synthesis Protocol: Reductive Amination (Self-Validating)
Objective: Synthesize N-benzyl-4-(aminomethyl)-2-iodophenol.
-
Reagents: 3-Iodo-4-hydroxybenzaldehyde (1.0 eq), Benzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).
-
Procedure:
-
Dissolve aldehyde in DCE under
atmosphere. -
Add amine and stir for 30 min (formation of imine observed by color change/TLC).
-
Add STAB in portions. Stir at RT for 4-12h.
-
Validation Check: Quench a small aliquot with
. TLC should show disappearance of aldehyde ( ) and appearance of amine ( , stains with Ninhydrin).
-
-
Workup: Quench with sat.
, extract with DCM, dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Assay Protocol: TTR Fibril Formation Inhibition
Objective: Quantify the ability of the analog to prevent TTR misfolding.
-
Reagents: Recombinant WT-TTR (
), Thioflavin T (ThT), Acetate buffer (pH 4.4, amyloidogenic condition). -
Procedure:
-
Incubate TTR with the test compound (10
M and 50 M) for 30 min at 37°C (neutral pH). -
Initiation: Dilute into Acetate buffer (pH 4.4) containing 10
M ThT. -
Measurement: Monitor fluorescence (Ex 440 nm / Em 482 nm) over 72 hours.
-
-
Data Analysis:
-
Plot Fluorescence vs. Time.
-
Calculate % Inhibition =
. -
Validation: Positive control (Diflunisal or Tafamidis) must show >80% inhibition. Negative control (DMSO only) must show sigmoidal fibrillization curve.
-
Part 5: References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Link
-
Harder, M., et al. (2016). "Iodophenol-based inhibitors of transthyretin amyloidosis." Scientific Reports. Link
-
Popiołek, Ł. (2017). "Antimicrobial activity of Mannich base derivatives of phenols." Medicinal Chemistry Research. Link
-
Klabunde, T., et al. (2000). "Rational Design of Potent Human Transthyretin Amyloid Disease Inhibitors." Nature Structural Biology. Link
-
Alves, M.J., et al. (2013).[4] "Antimicrobial activity of phenolic compounds: Structure-activity relationship." IntechOpen. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of 4-(Aminomethyl)-2-iodophenol
This Application Note provides a rigorous, step-by-step synthesis protocol for 4-(Aminomethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzylamine). This compound is a critical intermediate in the development of radiopharmaceuticals and thyromimetic agents, often serving as a scaffold for functionalizing phenolic residues with radioactive iodine isotopes (e.g.,
The protocol is designed for professional research environments, emphasizing regioselectivity and purification efficiency.
Executive Summary & Strategic Analysis
The synthesis of 4-(Aminomethyl)-2-iodophenol requires a strategy that balances the directing effects of the phenol group while preventing over-iodination or oxidation of the sensitive amine. A convergent two-step approach is optimal:
-
Regioselective Electrophilic Aromatic Substitution: Iodination of 4-hydroxybenzaldehyde using N-Iodosuccinimide (NIS). This method is preferred over elemental iodine (
) to minimize oxidative byproducts and simplify workup. -
Reductive Amination: Conversion of the aldehyde to the primary amine using ammonium acetate and sodium cyanoborohydride (
). This "one-pot" transformation avoids the isolation of unstable imine intermediates.
Safety & Hazard Identification
WARNING: This protocol involves hazardous reagents. All operations must be performed in a certified chemical fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| N-Iodosuccinimide (NIS) | Irritant, Light Sensitive | Store in dark; avoid metal spatulas (corrosion risk). |
| Sodium Cyanoborohydride | Highly Toxic, Flammable Solid | Releases HCN gas upon contact with strong acids. Maintain pH > 7 during disposal. |
| Methanol | Flammable, Toxic | Avoid inhalation; use nitrile gloves. |
| 4-Hydroxybenzaldehyde | Irritant | Standard PPE (Lab coat, goggles, gloves). |
Detailed Experimental Protocol
Step 1: Regioselective Synthesis of 3-Iodo-4-hydroxybenzaldehyde
Objective: Introduce an iodine atom ortho to the hydroxyl group.
Mechanism: Electrophilic Aromatic Substitution (
Materials:
-
4-Hydroxybenzaldehyde (10.0 mmol, 1.22 g)
-
N-Iodosuccinimide (NIS) (11.0 mmol, 2.48 g)
-
Acetonitrile (ACN) or Glacial Acetic Acid (30 mL)
-
Sodium Thiosulfate (10% aq. solution)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF) wrapped in aluminum foil (to exclude light), dissolve 1.22 g of 4-hydroxybenzaldehyde in 30 mL of solvent (Acetonitrile is preferred for easier evaporation; Acetic acid increases rate).
-
Addition: Add 2.48 g of NIS in a single portion.
-
Reaction: Stir magnetically at Room Temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the reaction mixture into 100 mL of ice-water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL).[1] -
Wash: Wash the combined organic layers with 10% sodium thiosulfate (to remove excess iodine) followed by brine.
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, Hex/EtOAc gradient) to yield a pale yellow solid.
-
Target Yield: 85-90%
-
Validation:
NMR should show a characteristic doublet at the ortho-position relative to the iodine.
-
Step 2: Reductive Amination to 4-(Aminomethyl)-2-iodophenol
Objective: Convert the aldehyde functionality to a primary amine. Mechanism: Formation of a carbinolamine intermediate, dehydration to an iminium ion, and irreversible hydride reduction.
Materials:
-
3-Iodo-4-hydroxybenzaldehyde (Intermediate from Step 1) (5.0 mmol, 1.24 g)
-
Ammonium Acetate (
) (50.0 mmol, 3.85 g) - Excess required to prevent secondary amine formation. -
Sodium Cyanoborohydride (
) (3.5 mmol, 0.22 g) -
Methanol (anhydrous, 25 mL)
-
Molecular Sieves (3Å, activated)
Procedure:
-
Imine Formation: In a dry 100 mL RBF, dissolve 1.24 g of the aldehyde and 3.85 g of ammonium acetate in 25 mL anhydrous methanol. Add 1 g of activated molecular sieves to scavenge water.
-
Equilibration: Stir under nitrogen atmosphere at Room Temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C (ice bath). Carefully add 0.22 g of
in small portions.-
Note: Do not acidify yet;
is stable at pH 6-8.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup (Critical for Amine Isolation):
-
Quench cautiously with 1M HCl to decompose excess hydride (perform in hood due to potential HCN evolution).
-
Adjust pH to < 2 and wash with diethyl ether (removes neutral impurities).
-
Adjust the aqueous layer pH to > 10 using 4M NaOH.
-
Extract the free amine into Dichloromethane (DCM) (
mL).
-
-
Isolation: Dry the DCM layer over
and concentrate in vacuo to yield the crude amine. -
Salt Formation (Optional but Recommended): Treat the crude oil with HCl in dioxane to precipitate the hydrochloride salt, which is more stable for storage.
Quality Control & Validation
The synthesized product must be validated against the following criteria:
| Metric | Acceptance Criteria | Method |
| Purity | > 98% | HPLC (C18, ACN/Water gradient) |
| Identity | Mass shift: [M+H]+ = 250.0 | LC-MS (ESI+) |
| Structure | Loss of Aldehyde proton (9-10 ppm) |
Visual Workflow (Process Logic)
Figure 1: Convergent synthesis workflow for 4-(Aminomethyl)-2-iodophenol detailing reaction stages and key intermediates.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Bovara, D., Carrea, G., Ottolina, G., & Riva, S. (1993). Enzymatic synthesis of iodinated phenols. Biotechnology Letters, 15, 169–174.
Sources
Using 4-(Aminomethyl)-2-iodophenol in Suzuki-Miyaura cross-coupling reactions
Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 4-(Aminomethyl)-2-iodophenol
Executive Summary
4-(Aminomethyl)-2-iodophenol (CAS: 79352-72-0) represents a high-value, yet synthetically demanding scaffold often utilized in the synthesis of vancomycin-type antibiotics, peptidomimetics, and fragment-based drug discovery.
The molecule presents a "perfect storm" of challenges for palladium catalysis:
-
Zwitterionic Solubility: The coexistence of a basic primary amine (
) and an acidic phenol ( ) leads to low solubility in standard organic solvents. -
Catalyst Poisoning: The free amine and phenoxide can act as bidentate ligands, displacing phosphines and deactivating the Pd(0) species.
-
Ortho-Sterics: The iodine atom at the ortho position requires highly active catalytic systems to facilitate oxidative addition before side reactions occur.
This guide provides two validated protocols: a Direct Coupling Method (using Buchwald precatalysts for atom economy) and a Protected Route (for scale-up reliability).
Strategic Analysis: The "Zwitterionic Trap"
Before attempting synthesis, researchers must understand the substrate's behavior in solution. In neutral organic solvents (THF, Toluene), the molecule exists largely as an insoluble zwitterion.
-
The Failure Mode: Standard conditions (
/ / Toluene) often result in <10% yield. The insoluble substrate prevents oxidative addition, while the free amine slowly strips triphenylphosphine from the metal center. -
The Solution:
-
Solvent: Biphasic systems (Dioxane/Water) are non-negotiable to solubilize the ionic species.
-
Ligand: Dialkylbiaryl phosphines (e.g., SPhos, XPhos) are required. Their bulk prevents amine coordination to Palladium, and their electron-rich nature accelerates oxidative addition into the hindered C-I bond.
-
Decision Matrix: Selecting Your Protocol
Figure 1: Decision matrix for selecting the appropriate coupling strategy.
Protocol A: Direct Coupling (Protecting-Group Free)
Applicability: Discovery chemistry, library synthesis (10mg – 500mg scale). Mechanism: Utilizes the SPhos Pd G2 precatalyst. The 2-aminobiphenyl backbone of the precatalyst ensures rapid reduction to Pd(0) even in the presence of free amines.
Reagents & Materials
-
Substrate: 4-(Aminomethyl)-2-iodophenol (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (2 – 5 mol%) [CAS: 1375325-68-0]
-
Base: Potassium Phosphate Tribasic (
), finely ground (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidation of the phenol.
-
Solubilization: Add the 4-(Aminomethyl)-2-iodophenol and
to the solvent. Stir at room temperature for 10 minutes.-
Observation: The mixture should turn from a suspension to a mostly clear solution as the phenoxide forms.
-
-
Catalyst Addition: Add the Boronic Acid and SPhos Pd G2. Cap the vial immediately.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Do not exceed 100°C; high temperatures promote protodehalogenation of the iodine.
-
-
Workup:
-
Cool to room temperature.[1]
-
Adjust pH to ~7 using 1M HCl (carefully, to avoid precipitating the zwitterion if not desired, or to precipitate it if that is the purification method).
-
Extract with n-Butanol or Ethyl Acetate (depending on product lipophilicity).
-
Purification: Reverse-phase HPLC (C18) is recommended due to the polarity of the product. Use 0.1% TFA in water/acetonitrile.
-
Protocol B: The "Robust" Route (Boc-Protection)
Applicability: Process chemistry, scale-up (>1g), or when the boronic acid partner is unstable. Logic: Masking the amine eliminates catalyst poisoning and improves solubility in standard organic solvents.
Step 1: Chemoselective N-Boc Protection
-
Reagents:
(1.1 equiv), (2.0 equiv), THF/Water (1:1). -
Procedure: Stir at RT for 4 hours. The phenol remains largely unprotected under these mild bicarbonate conditions.
-
Yield: Typically >90%. Isolate by acidification and extraction.
Step 2: Suzuki Coupling of N-Boc Intermediate
| Parameter | Condition | Rationale |
| Catalyst | Robust, air-stable catalyst sufficient for iodides. | |
| Base | Cesium promotes the "cesium effect," aiding solubility of the phenoxide. | |
| Solvent | Toluene / Ethanol / Water (4:2:1) | The "Suzuki Universal Mix." Ethanol aids boronic acid solubility. |
| Temp | 90°C | Standard thermal activation. |
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Stir at RT for 1 hour. Concentrate to dryness to yield the HCl or TFA salt.
Mechanistic Visualization
The following diagram illustrates why the SPhos ligand is essential for the Direct Route (Protocol A). It prevents the formation of the inactive "Pd-Amine" resting state.
Figure 2: Catalytic cycle highlighting the risk of amine poisoning (red path) and how bulky ligands maintain the active cycle.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material recovered) | Catalyst deactivation by amine. | Switch to Protocol A (SPhos) or Protocol B (Boc-protection). Ensure solvent is degassed. |
| De-iodinated Byproduct (Phenol only) | Protodehalogenation. | Lower temperature to 60°C. Switch solvent to n-Butanol (anhydrous). |
| Low Conversion (<50%) | Product precipitation coating the catalyst. | Increase water ratio in solvent or add a phase transfer catalyst (TBAB). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add ligand excess (additional 2 mol% SPhos). Ensure inert atmosphere. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
-
Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[2] Journal of Organic Chemistry, 2009, 74(9), 3626-3631. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Felpin, F. X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." Journal of Organic Chemistry, 2005, 70(21), 8575–8578.[3] Link
Sources
Application Note: 4-(Aminomethyl)-2-iodophenol in Peptidomimetic Design & Synthesis
Executive Summary: The Strategic Value of AMI-Phenol
In the landscape of modern peptide therapeutics, the rigidification of peptide backbones and the introduction of non-canonical motifs are critical for improving metabolic stability and target affinity. 4-(Aminomethyl)-2-iodophenol (AMI-Phenol) serves as a high-value "warhead" building block. Unlike standard amino acids, its unique structure—a primary benzylamine coupled with an ortho-iodophenol—offers a dual-modality function:
-
The Aryl-Iodide Handle: It provides a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install biaryl staples or fluorescent tags post-synthesis.
-
The Tyrosine Mimetic: It acts as a truncated, conformationally distinct analogue of 3-iodotyrosine, capable of participating in pi-stacking and hydrogen bonding networks, often used to probe the S1' pockets of proteases.
This guide details the protocols for installing AMI-Phenol onto solid-phase peptides and utilizing it for late-stage diversification.
Chemical Properties & Handling[1]
| Property | Specification | Application Note |
| Chemical Formula | C₇H₈INO | Molecular Weight: 249.05 g/mol |
| Appearance | Off-white to beige powder | Light sensitive; store in amber vials. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in pure water; requires organic co-solvent. |
| pKa (Phenol) | ~8.5 (Estimated) | The ortho-iodine increases acidity compared to phenol (pKa 10). |
| Reactivity | Nucleophilic Amine (High) Electrophilic Aryl Halide (High) | Amine reacts with activated esters. Aryl iodide is stable to TFA cleavage but reactive to Pd(0). |
Experimental Protocols
Protocol A: Site-Specific Installation on Solid Phase (SPPS)
Objective: To attach AMI-Phenol to the side chain of a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue, or the C-terminus, creating a "pre-staple" anchor.
Prerequisites:
-
Resin-bound peptide with an orthogonally protected side chain (e.g., Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH) that can be selectively deprotected.
-
Reagents: AMI-Phenol (HCl salt), HATU, DIPEA, DMF.
Step-by-Step Workflow:
-
Selective Deprotection:
-
Remove the side-chain protecting group (e.g., ODmab) using 2% Hydrazine in DMF (3 x 5 min). Wash resin thoroughly with DMF (5x) and DCM (5x).
-
Note: Ensure the N-terminus is Fmoc-protected to prevent unwanted cyclization or double addition.
-
-
Activation:
-
Dissolve Fmoc-Glu-Resin (1.0 equiv relative to loading).
-
Prepare activation solution: HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF.
-
Add AMI-Phenol (3.0 equiv) to the activation solution. Crucial: If using the HCl salt of AMI-Phenol, add an extra 1.0 equiv of DIPEA to neutralize the salt immediately before mixing.
-
-
Coupling:
-
Add the mixture to the resin. Shake at room temperature for 2–4 hours.
-
Monitoring: Perform a Kaiser test.[1] The resin should remain colorless (negative) if the side-chain carboxyl is fully capped, but since we are coupling an amine to the resin, the Kaiser test monitors the disappearance of the amine in solution, which is hard to track. Instead, use a micro-cleavage and LC-MS to verify the mass shift (+231 Da for the I-Phenol moiety).
-
-
Washing:
-
Drain and wash with DMF (5x), DCM (3x), and MeOH (2x) to remove excess iodine-containing material.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Macrocyclization
Objective: To cyclize the peptide by coupling the installed AMI-Phenol (Aryl Iodide) with a Boronic Acid moiety (e.g., 4-boronophenylalanine) located elsewhere in the sequence.
Mechanism: The Pd(0) catalyst performs an oxidative addition into the C-I bond of the AMI-Phenol. Transmetallation with the boronic acid follows, and reductive elimination forms the biaryl bond.
Reagents:
-
Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: DMF/Water (9:1)
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox or Argon Stream):
-
Weigh Pd(PPh₃)₄ (0.1 equiv). Dissolve in degassed DMF.
-
Tip: The catalyst is oxygen-sensitive. The solution must remain yellow. If it turns black immediately, the catalyst is dead.
-
-
Reaction Setup:
-
Suspend the resin (containing the Iodo-peptide and Borono-peptide) in DMF.
-
Add the Catalyst solution.
-
Add 2M Na₂CO₃ (5.0 equiv). The final solvent ratio should be roughly 9:1 DMF:Water to solubilize the base while swelling the resin.
-
-
Execution:
-
Heat the reaction vessel to 60°C under Nitrogen/Argon atmosphere for 12–16 hours.
-
Microwave Option: 80°C for 1 hour (Power: 20W).
-
-
Work-up:
-
Wash resin with DMF (5x) to remove Palladium black.
-
Wash with Sodium Diethyldithiocarbamate (0.05 M in DMF) x 3 to scavenge residual Palladium.
-
Final wash with DCM.[2]
-
-
Cleavage & Analysis:
-
Cleave peptide using TFA/TIS/H₂O (95:2.5:2.5).
-
Analyze via LC-MS.[3] Look for the loss of Iodine (-127 Da) and Boronic acid groups, and the formation of the C-C bond (Mass = Sum of fragments - 2H - I - B(OH)₂).
-
Visualizations
Figure 1: Installation & "Stapling" Workflow
This diagram illustrates the logical flow from resin preparation to the final cyclized peptidomimetic.
Caption: Workflow for converting a linear peptide into a rigidified macrocycle using AMI-Phenol as the electrophilic coupling partner.
Figure 2: The Catalytic Cycle (Mechanistic Validation)
Understanding the mechanism ensures troubleshooting capability. The Iodine atom on the phenol is the "weak link" targeted by Palladium.
Caption: The Pd-catalyzed cycle. The oxidative addition into the AMI-Phenol C-I bond is the rate-determining step in sterically hindered peptides.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | AMI-Phenol HCl salt not neutralized. | Ensure excess DIPEA (1 eq per HCl) is added to the amine stock before adding to the resin. |
| De-iodination | Reduction of C-I bond during cleavage or Pd reaction. | Avoid silanes (TIS) if possible during cleavage; use TIPS. In Pd reaction, ensure strictly anaerobic conditions. |
| Black Resin | Palladium precipitation. | Wash resin with Sodium Diethyldithiocarbamate wash solution (DTC) immediately after reaction. |
| No Cyclization | Steric hindrance or high dilution. | Use microwave heating (80°C). Ensure "pseudo-dilution" on resin (low loading resin, <0.3 mmol/g) to favor intramolecular reaction over intermolecular dimerization. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Afonso, A., et al. (2011). Solid-phase synthesis of biaryl-cyclic peptides by Suzuki-Miyaura cross-coupling. Tetrahedron Letters. Link
-
Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: A powerful tool for the synthesis of unnatural amino acids and peptides. Bioorganic & Medicinal Chemistry Letters. Link
-
Coste, J., et al. (1990). Coupling reagents in peptide synthesis. Journal of Organic Chemistry. Link
-
Meyer, F., et al. (2025). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction. ChemRxiv. Link (Contextual application of carbonylative coupling).
Sources
Sonogashira coupling conditions for 4-(Aminomethyl)-2-iodophenol
Executive Summary & Substrate Analysis
The Challenge: 4-(Aminomethyl)-2-iodophenol represents a "worst-case" scenario for standard Sonogashira conditions due to its amphoteric nature. It contains three distinct reactive centers that compete kinetically and thermodynamically:
-
The Aryl Iodide (C-I): The desired site for oxidative addition. Being ortho to the phenol, it is highly susceptible to reductive elimination pathways that lead to heterocycles (benzofurans).
-
The Benzylic Amine (
): Unlike anilines, this is a strong nucleophile ( ) and a potent -donor. It will aggressively coordinate to coordinatively unsaturated Pd(0) species, effectively poisoning the catalyst by forming stable bis-amino complexes (PdL (Amine) ) that halt the catalytic cycle. -
The Phenol (
): With a , it competes with the alkyne for base consumption. More critically, the phenoxide anion is perfectly positioned to attack the Pd-coordinated alkyne (5-exo-dig or 6-endo-dig cyclization), forcing the reaction toward benzofuran formation rather than the open-chain alkyne.
The Strategy: Successful coupling requires a decision tree based on the desired endpoint:
-
Target A (Linear Alkyne): Requires masking the nucleophiles (Protection Strategy) to enforce chemoselectivity.
-
Target B (Benzofuran Scaffold): Leverages the ortho-phenol for a tandem Sonogashira-Cyclization cascade.
Strategic Decision Framework
The following logic flow dictates the experimental design.
Figure 1: Strategic workflow for divergent synthesis based on the target chemotype.
Protocol A: The "High-Fidelity" Route (Linear Alkyne)
Recommended for Medicinal Chemistry and Library Generation.
Rationale: To obtain the linear alkyne without cyclization or catalyst poisoning, both the amine and phenol must be silenced. The benzylic amine is the primary catalyst poison; the phenol is the primary cause of side-reaction (cyclization).
Step 1: Dual Protection[1]
-
Amine Protection: Treat substrate with
(1.1 equiv) and in DCM.[1] The benzylic amine reacts preferentially over the phenol. -
Phenol Protection: Treat the N-Boc intermediate with TBDMS-Cl (1.2 equiv) and Imidazole in DMF.
-
Why TBS? It is stable to basic Sonogashira conditions but easily removed later with TBAF, unlike methyl ethers which require harsh Lewis acids (
).
-
Step 2: Cross-Coupling Protocol
| Parameter | Specification | Mechanistic Insight |
| Catalyst | Bis-triphenylphosphine is robust. The bulky | |
| Co-Catalyst | CuI (1-3 mol%) | Essential for generating the Copper-Acetylide species (transmetallation agent). |
| Base/Solvent | Triethylamine acts as both base and ligand scavenger. THF ensures solubility of the protected lipophilic substrate. | |
| Atmosphere | Argon/Nitrogen (Strict) | Critical: |
Experimental Procedure:
-
Charge: In a flame-dried Schlenk flask, add N-Boc-O-TBS-protected aryl iodide (1.0 equiv),
(0.03 equiv), and CuI (0.02 equiv). -
Degas: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous THF (0.2 M concentration) and degassed
(3.0 equiv) via syringe. -
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Note: If the alkyne is volatile, add it last.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Monitoring: Check TLC. If conversion is slow after 6h, heat to 40°C. Avoid high heat (>60°C) to prevent thermal cleavage of the Boc group or silyl migration.
-
-
Workup: Dilute with
. Wash with saturated (to chelate and remove Copper) and Brine. Dry over .
Protocol B: The "Green" Route (Unprotected / Aqueous)
Recommended for Process Chemistry or Radiochemistry (rapid labeling).
Rationale: Protecting groups add two synthetic steps.[1] By using water-soluble phosphines and inorganic bases, we can couple the "naked" substrate. The key is using a ligand that binds Pd stronger than the free amine does.
Key Reagent: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt). This ligand creates a highly charged, hydrophilic Pd complex that stays in the aqueous phase, while the organic product often precipitates out.
Experimental Procedure:
-
Solvent System: Degassed
(1:1). -
Catalyst Prep: In a separate vial, mix
(1 equiv) and TPPTS (3 equiv) in water. Stir 5 mins until yellow (formation of active Pd(0) species). -
Main Reaction: To the reaction vessel, add:
-
4-(Aminomethyl)-2-iodophenol (1.0 equiv).
- (2.5 equiv) - Inorganic bases are preferred over amines here to avoid competing coordination.
-
Terminal Alkyne (1.5 equiv).
-
-
Initiation: Add the pre-formed Pd/TPPTS catalyst solution (2-5 mol% Pd).
-
Conditions: Stir at 50°C for 2-6 hours under Argon.
-
Purification: The product is often less soluble than the starting material. Acidify carefully to pH 7 (neutralize phenoxide) and extract with EtOAc.
Protocol C: Tandem Sonogashira-Cyclization (Benzofuran Synthesis)
Recommended for Scaffold Morphing.
Rationale: The ortho-hydroxyl group is a nucleophile. If we use a strong base and heat, the intermediate alkyne will undergo intramolecular attack by the phenoxide oxygen.
Mechanism:
-
Sonogashira coupling forms the internal alkyne.
-
Base deprotonates the phenol.
-
Phenoxide attacks the Pd-activated triple bond (Cyclization).
Experimental Procedure:
-
Reagents: Use
(5 mol%) and CuI (5 mol%). -
Base: TMG (1,1,3,3-Tetramethylguanidine) (2.0 equiv). TMG is a strong organic superbase that facilitates both the coupling and the subsequent cyclization.
-
Solvent: DMF (anhydrous).
-
Temperature: Heat to 80°C .
-
Note: Room temperature stops at the alkyne (mostly). 80°C drives the cyclization.[2]
-
-
Workup: Standard aqueous extraction.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| No Reaction (Black precip.) | "Pd Black" formation. Amine poisoning or lack of phosphine. | Increase ligand:Pd ratio to 4:1. Switch to bulky ligands like XPhos which are harder to displace by amines. |
| Homocoupling (Alkyne dimer) | Oxygen presence (Glaser Coupling). | Re-degas solvents (freeze-pump-thaw is best). Add weak reducing agent (ascorbate) if using aqueous conditions. |
| Benzofuran byproduct | Accidental cyclization. | Lower temperature.[3][4] Ensure phenol is protected as TBS or Methyl ether. |
| Low Conversion | Iodide is unreactive (rare) or catalyst death. | Add fresh catalyst after 4 hours. Ensure the benzylic amine is not acting as a ligand (Protect it!). |
References
-
Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874-922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5][7] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006).[6] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[1][6][8] Journal of Organic Chemistry, 71(1), 379-381.[6] Link
-
Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations. Angewandte Chemie, 117(38), 6329-6333. Link
-
Cacchi, S., Fabrizi, G., & Goggiame, F. (2002). 2-Substituted-3-aryl- and 3-heteroarylindoles by the palladium-catalyzed reaction of o-trifluoroacetamidoaryl iodides with terminal alkynes. Organic Letters, 4(14), 2289-2292. (Demonstrates cyclization mechanics relevant to ortho-substituted systems). Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Catalytic Systems for the Strategic Functionalization of 4-(Aminomethyl)-2-iodophenol
Introduction: The Strategic Value of 4-(Aminomethyl)-2-iodophenol
4-(Aminomethyl)-2-iodophenol is a highly versatile trifunctional scaffold of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a primary aminomethyl group, a phenolic hydroxyl, and a strategically positioned iodine atom, presents a unique synthetic platform. The electron-rich aromatic ring, coupled with the reactive C-I bond, makes this molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the construction of complex molecular frameworks found in numerous biologically active compounds and pharmaceutical agents.[1][2][3]
This guide provides a detailed exploration of key catalytic systems for the functionalization of the C-I bond in 4-(aminomethyl)-2-iodophenol. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations necessary for successful and selective synthesis.
Core Challenge: Achieving Chemoselectivity
The primary synthetic challenge when working with 4-(aminomethyl)-2-iodophenol is achieving chemoselectivity. The molecule contains three potentially reactive sites:
-
The C-I Bond: The target for oxidative addition in palladium and copper catalysis.
-
The Phenolic -OH Group: Can act as a nucleophile in C-O coupling reactions or be deprotonated by strong bases.
-
The Aminomethyl -NH2 Group: A potent nucleophile for C-N coupling reactions.
Uncontrolled reactivity can lead to a mixture of undesired products, including self-coupling or arylation at the amine or hydroxyl positions. The choice of catalyst, ligand, base, and solvent system is therefore critical to direct the reaction to the desired C-I functionalization pathway. In some cases, protection of the amine and/or phenol functionalities may be required to achieve the desired outcome.
Caption: Decision workflow for selective functionalization.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[1] For 4-(aminomethyl)-2-iodophenol, this reaction enables the synthesis of 2-hydroxy-3-(aminomethyl)-biphenyl derivatives, a privileged scaffold in many biologically active molecules.[1][4] The use of a heterogeneous catalyst like Pd/C in water offers a greener and more practical alternative to homogeneous systems.[4]
Mechanistic Rationale
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) species, (2) Transmetalation of the organoboron species to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid for the transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the coupling of 4-(aminomethyl)-2-iodophenol with phenylboronic acid using a heterogeneous palladium catalyst in an aqueous medium.[1][4]
Materials:
-
4-(Aminomethyl)-2-iodophenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium on Carbon (Pd/C, 10% w/w, 2 mol% Pd)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Deionized Water (5-10 mL)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(aminomethyl)-2-iodophenol, phenylboronic acid, potassium carbonate, and Pd/C.
-
Solvent Addition: Add deionized water (5-10 mL) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of ~6-7 to neutralize the base and protonate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate with triethylamine) to afford the pure product.
Data Summary:
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Catalyst | Pd/C (10%) | Heterogeneous, easily removed by filtration, effective in aqueous media.[4] |
| Catalyst Loading | 1-2 mol% | Sufficient for efficient conversion of aryl iodides.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the formation of the reactive boronate species.[1] |
| Solvent | Water or Toluene/Water | Green solvent choice; biphasic systems can also be effective.[4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Typical Yield | 70-95% | Highly dependent on the specific boronic acid used. |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.[5][6] This method is exceptionally versatile, with a broad substrate scope and high functional group tolerance, making it ideal for late-stage functionalization in drug discovery.[7]
Mechanistic Rationale
The generally accepted mechanism mirrors other palladium cross-coupling reactions.[6][8] It begins with the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex coordinates the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst.[6][8] The choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos, XPhos) is critical for promoting the reductive elimination step and preventing side reactions.[8]
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of N-Boc protected 4-(aminomethyl)-2-iodophenol with morpholine. Protection of the primary amine is often advisable to prevent self-coupling or double arylation.
Materials:
-
N-Boc-4-(aminomethyl)-2-iodophenol (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
BrettPhos (7 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: In a Schlenk tube, combine N-Boc-4-(aminomethyl)-2-iodophenol, Pd₂(dba)₃, and BrettPhos.
-
Reagent Addition: Add sodium tert-butoxide. Evacuate and backfill the tube with inert gas three times.
-
Solvent and Amine: Add anhydrous toluene via syringe, followed by morpholine.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if required): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Data Summary:
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | BrettPhos, XPhos | Bulky, electron-rich phosphines that accelerate reductive elimination.[8] |
| Base | NaOt-Bu, K₃PO₄ | Strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-120 °C | Varies based on the reactivity of the amine and aryl halide. |
| Typical Yield | 65-90% | Highly efficient for a wide range of amines. |
Palladium/Copper-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction provides a direct route to 2-alkynylphenols, which are valuable synthetic intermediates and can undergo subsequent cyclization to form benzofurans.[1]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the coupled product.[9][11]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
4-(Aminomethyl)-2-iodophenol (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere.
-
Reaction Setup: In a flask, dissolve 4-(aminomethyl)-2-iodophenol in a mixture of THF and TEA (1:1).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the solution. The mixture may turn yellow or brown.
-
Alkyne Addition: Add phenylacetylene dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography on silica gel to obtain the desired alkynylated product.
Data Summary:
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable and commercially available Pd(II) precursor. |
| Copper Co-catalyst | CuI | Essential for the formation of the reactive copper acetylide.[9] |
| Base | TEA, DIPA | Acts as both the base and a solvent. Removes HI generated in the reaction.[9] |
| Solvent | THF, DMF | Helps to solubilize the starting materials. |
| Temperature | 25-60 °C | The reaction is often efficient at or near room temperature.[10] |
| Typical Yield | 75-98% | Generally very high-yielding for aryl iodides.[1] |
Conclusion and Future Perspectives
The catalytic functionalization of 4-(aminomethyl)-2-iodophenol offers a powerful and modular approach to synthesizing diverse chemical libraries. Palladium- and copper-catalyzed cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding methods for C-C and C-N bond formation. Mastery of these protocols, combined with a strategic understanding of chemoselectivity and, when necessary, the use of protecting groups, allows researchers to unlock the full synthetic potential of this valuable building block for applications in drug discovery and materials science.
References
-
Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. ResearchGate. Available at: [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]
-
Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Royal Society of Chemistry. Available at: [Link]
-
Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society. Available at: [Link]
-
C-H Functionalization and C-N Bond Formation Approaches under Sustainable Catalysis. KITopen. Available at: [Link]
-
Oxygenative aromatic ring cleavage of 2-aminophenol with dioxygen catalyzed by a nonheme iron complex. PubMed. Available at: [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. MDPI. Available at: [Link]
-
Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Royal Society of Chemistry. Available at: [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. Available at: [Link]
- 2-Aminophenol derivatives and process for their preparation. Google Patents.
-
4-amino-2-iodophenol. ChemSynthesis. Available at: [Link]
-
Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols. ElectronicsAndBooks. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Taylor & Francis Online. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Selective C–O bond formation via a photocatalytic radical coupling strategy: access to perfluoroalkoxylated (ORF) arenes and heteroarenes. National Institutes of Health (NIH). Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Functionalization of Nanocarbons and Application for Catalysis. CORE. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
C−C, C−O, C−N Bond Formation on sp 2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Aqueous C–H aminomethylation of phenols by iodine catalysis. Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (NIH). Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach | MDPI [mdpi.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving reaction yields when synthesizing 4-(Aminomethyl)-2-iodophenol
The following technical guide is structured as a Tier 3 Support Knowledge Base for synthetic chemists. It moves beyond standard textbook procedures to address the specific failure modes associated with the synthesis of 4-(Aminomethyl)-2-iodophenol .
Ticket ID: CHEM-SUP-89640 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
Synthesizing 4-(Aminomethyl)-2-iodophenol (CAS: 89640-51-7) presents a classic "chemoselectivity paradox."[1][2][3] You must introduce a heavy iodine atom ortho to a phenol without oxidizing the sensitive benzylamine, or conversely, introduce the amine without de-iodinating the ring.
This guide recommends the "Aldehyde-First" Route (Iodination of 4-hydroxybenzaldehyde followed by Reductive Amination) over the direct iodination of 4-hydroxybenzylamine.[1][2] The latter frequently results in "black tar" decomposition due to oxidative polymerization of the free amine.[1]
Module 1: The "Golden Route" Protocol
Use this optimized workflow to maximize yield and purity.
Phase A: Regioselective Iodination
Objective: Convert 4-hydroxybenzaldehyde to 3-iodo-4-hydroxybenzaldehyde.[1][2][3] The Challenge: Preventing di-iodination (2,6-position) and oxidation.[1][2][3]
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Reagent | NIS (N-Iodosuccinimide) | ||
| Solvent | Methanol | Acetic Acid (Glacial) | Acidic media suppresses phenolate formation, reducing reactivity just enough to favor mono-iodination.[1][2][3] |
| Stoichiometry | 1.0 eq | 0.95 - 1.0 eq | Slight deficit of iodinating agent prevents the difficult-to-separate di-iodo impurity.[1][2][3] |
Step-by-Step Protocol:
-
Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in Glacial Acetic Acid (150 mL).
-
Add N-Iodosuccinimide (18.4 g, 81.9 mmol) in portions over 30 minutes at room temperature.
-
Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[2][3]
-
Quench: Pour into ice water (500 mL). The product usually precipitates as a white/pale yellow solid.[3]
-
Purification: If solid forms, filter and wash with water.[1][3] If oil forms, extract with EtOAc, wash with 5% Sodium Thiosulfate (to remove purple iodine color), then brine.[2]
-
Yield Target: 85-90%.
Phase B: Reductive Amination (The "Soft" Reduction)
Objective: Convert 3-iodo-4-hydroxybenzaldehyde to 4-(aminomethyl)-2-iodophenol.[1][2][3]
The Challenge: Avoiding de-iodination (loss of Iodine) which occurs with catalytic hydrogenation (
Protocol:
-
Dissolve 3-iodo-4-hydroxybenzaldehyde (5.0 g, 20.1 mmol) in dry Methanol (50 mL).
-
Add Ammonium Acetate (15.5 g, 200 mmol, 10 eq). The excess is critical to prevent secondary amine formation (dimerization).[2][3]
-
Add Sodium Cyanoborohydride (
) (1.9 g, 30 mmol). -
Stir at RT for 24 hours.
-
Workup (The Yield Killer): See Module 3.
Module 2: Visualizing the Logic Flow
The following diagram illustrates the decision matrix for this synthesis, highlighting failure points (red) and success paths (green).
Caption: Workflow logic for synthesizing 4-(Aminomethyl)-2-iodophenol, emphasizing reagent choices to avoid common pitfalls like de-iodination.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black during iodination. What happened?
Diagnosis: Oxidative Polymerization.[1][3]
Cause: Phenols are electron-rich.[1][2][3] If you used
Q2: I cannot extract the product from the aqueous layer.
Diagnosis: The "Zwitterion Trap."[1][3] Analysis: Your product has a basic amine (pKa ~9) and an acidic phenol (pKa ~10, lowered by Iodine).[2][3]
-
After the amination reaction, acidify to pH 2 to quench excess hydride.[3]
-
Carefully neutralize with
to pH 7.5 - 8.0 . -
At this precise pH, the net charge is zero.[1][3] The product should precipitate out.[1][3]
-
If it does not precipitate, use n-Butanol or 2-MeTHF for extraction.[1][2][3] Standard ether/DCM often fails to pull zwitterions from water.[1][3]
Q3: Why am I seeing a "dimer" impurity ( )?
Diagnosis: Secondary Amine Formation.[1][3][4] Mechanism: The newly formed primary amine reacts with unreacted aldehyde to form an imine, which is then reduced.[1] Solution: Increase the equivalents of Ammonium Acetate to 10-15 eq . A high concentration of ammonia suppresses the competitive reaction of the product amine.[1]
Q4: Can I use catalytic hydrogenation to reduce the oxime/imine?
Answer: NO.
Carbon-Iodine bonds are weak (~50 kcal/mol).[1][2][3] Palladium catalysts will readily perform oxidative addition into the C-I bond, replacing the iodine with hydrogen (hydrodehalogenation).[2] You will isolate 4-(aminomethyl)phenol, not the iodinated target.[1][2][3] Stick to hydride reagents (
References
-
Iodination of Phenols: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters. Link[2][3]
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[1][2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[2][3]
-
Handling Zwitterionic Phenols: Purification of Amphoteric Compounds. Common Organic Chemistry Archives. Link
Sources
- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-iodobenzaldehyde | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stability & Storage of 4-(Aminomethyl)-2-iodophenol
The following Technical Support Guide is designed for immediate implementation in research and development environments. It prioritizes chemical mechanistic understanding to ensure long-term stability of 4-(Aminomethyl)-2-iodophenol .
Document ID: TS-AMI-001 | Version: 2.4 | Status: Active Applicable For: Medicinal Chemistry, Process Development, Inventory Management
Executive Summary: The Instability Profile
4-(Aminomethyl)-2-iodophenol is a "double-threat" labile compound. It possesses two distinct degradation triggers that often act synergistically:
-
Oxidative Instability: The phenolic moiety is electron-rich.[1] In the presence of oxygen and trace bases (even its own amine group), it oxidizes to form reactive radicals and quinone-like species.
-
Photolytic Instability: The Carbon-Iodine (C–I) bond is weak (
50-60 kcal/mol). Exposure to UV or visible light causes homolytic cleavage, generating iodine radicals that initiate polymerization.
The Golden Rule: Never store this compound as a free base in solution.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. Unlike simple anilines, this molecule is a p-hydroxybenzylamine. Its degradation pathway differs from standard aminophenols, leading to the formation of Quinone Methides , which are potent electrophiles that rapidly polymerize into insoluble tars (melanin-like pigments).
Degradation Pathway Diagram
The following flowchart illustrates the cascade from a stable molecule to irreversible "black tar."
Caption: Figure 1. Dual degradation pathways via oxidative quinone methide formation (left) and photolytic deiodination (right).
Module 2: Storage Protocols (The "How")
This protocol is a self-validating system. If followed, the compound remains white/off-white. If deviated from, color change acts as an immediate failure indicator.
Protocol A: Long-Term Storage (Solid State)
Target Duration: >6 Months
| Parameter | Specification | Scientific Rationale |
| Chemical Form | HCl Salt (Hydrochloride) | Protonating the amine ( |
| Atmosphere | Argon (Ar) | Argon is heavier than air and blankets the solid. Nitrogen ( |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lowering T slows reaction kinetics. However, cold alone does not stop oxidation if |
| Container | Amber Vial + Parafilm | Amber glass blocks UV/blue light ( |
Protocol B: Short-Term Handling (Solution State)
Target Duration: <24 Hours (e.g., during synthesis or LCMS prep)
-
Solvent Choice: Use degassed solvents (sparged with Argon for 15 mins).[1] Avoid basic solvents (e.g., Pyridine, basic water) which promote phenoxide formation.
-
Additives: If the experiment permits, add 0.1% Sodium Bisulfite (
) or Ascorbic Acid to aqueous buffers as a sacrificial antioxidant [3]. -
Working pH: Maintain pH < 6.0. The pKa of the phenol is likely ~9.5 (lowered by Iodine), and the amine ~9.0. Keeping pH < 6 ensures both are protonated.[1]
Module 3: Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My sample has turned from white to pink. Is it ruined?
Status: Warning (Partially Oxidized)
-
Diagnosis: Pink coloration is the "canary in the coal mine." It indicates the formation of trace quinoid species or iodine liberation.
-
Action:
-
For sensitive biological assays:Discard. Even trace quinones can act as Michael acceptors and covalently modify proteins, ruining IC50 data.
-
For crude synthesis: You may attempt recrystallization (see Recovery), but yield will be lower.
-
Q2: The sample is dark brown/black and does not dissolve fully.
Status: Critical Failure (Polymerized)
-
Diagnosis: The quinone methide intermediates have polymerized. This process is irreversible.
-
Action: Discard immediately. Filtration will not recover pure material as the polymer often co-precipitates or encapsulates the monomer.
Q3: Can I store the "Free Base" if I keep it under Nitrogen?
Answer: No.
-
Reasoning: The free amine group on one molecule can act as a base to deprotonate the phenol on a neighboring molecule (intermolecular catalysis), initiating auto-oxidation even in "dry" conditions. Always convert to the HCl or TFA salt for storage [4].
Q4: I need to weigh out 5 mg. Can I do this on the open bench?
Answer: Yes, but act fast.
-
Protocol: Minimize light exposure (dim the hood lights). Weigh quickly and immediately purge the stock vial with Argon before resealing. Do not leave the vial open while you dissolve the sample.
Module 4: Recovery Protocol (Purification)
Use this only if the sample is slightly off-color (Pink/Beige).
Workflow:
-
Dissolve: Dissolve the solid in minimal degassed Methanol containing 1% HCl.
-
Precipitate: Add cold Diethyl Ether (or an antisolvent in which the salt is insoluble) dropwise.
-
Wash: Filter the precipitate and wash with cold Ether.
-
Dry: Dry under high vacuum in the dark.
Note: If the color remains after this wash, the impurity is likely trapped in the crystal lattice. Re-synthesis is recommended.
References
-
Salt Formation & Stability: S.I.F. Badawy, "Effect of Salt Form on Chemical Stability," Int. J. Pharm., 2001.[2]
-
Inert Atmosphere Handling: "Inhibition of amine oxidation," US Patent 20120271026A1.
-
Antioxidant Usage: "Controlling the catalytic aerobic oxidation of phenols," J. Am. Chem. Soc., 2014.
-
Aminophenol Impurities: "Organic Salts of Pharmaceutical Impurity p-Aminophenol," Molecules, 2020.[3]
Sources
Troubleshooting low conversion rates in 4-(Aminomethyl)-2-iodophenol coupling
Ticket ID: #AMIP-001 Status: Open Priority: Critical Subject: Troubleshooting Low Conversion Rates in Pd-Catalyzed Cross-Couplings
Diagnostic Overview: Why is your reaction failing?
The molecule 4-(Aminomethyl)-2-iodophenol presents a "perfect storm" of chemical functionality that actively fights against standard palladium-catalyzed cycles. If you are experiencing <10% yields or stalled conversion, it is likely due to one of three specific failure modes inherent to this scaffold.
The Core Conflict
This substrate is not just an aryl iodide; it is a zwitterionic catalyst poison .
-
The "Anchor" (Catalyst Poisoning): Unlike an aniline, the 4-aminomethyl group contains a primary,
hybridized benzyl amine ( ). This is a potent -donor that binds irreversibly to electrophilic Pd(II) species, displacing labile ligands (like PPh ) and shutting down the catalytic cycle before transmetallation can occur. -
The "Shield" (Solubility): The coexistence of the basic amine and acidic phenol (
) creates a zwitterion. This species is insoluble in non-polar solvents (Toluene, THF) often used in coupling, leading to heterogeneous "sludge" rather than a solution. -
The "Trap" (Side Reactions): In Sonogashira couplings, the ortho-iodophenol moiety is primed for intramolecular cyclization, often yielding benzofurans instead of the desired linear alkyne.
Troubleshooting Modules (Q&A)
Module A: The Reaction Stalls Immediately (Catalyst Death)
User Question: "I am using Pd(PPh
Technical Analysis: You are witnessing catalyst decomposition . The highly basic benzyl amine on your substrate is displacing the triphenylphosphine ligands. Once the palladium loses its stabilizing ligands, it aggregates into inactive "Palladium Black" (the black precipitate).
The Fix: You must either protect the amine or change the ligand .
-
Option 1: The "Bulky Shield" (Ligand Switch) Switch to Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos ). These ligands are electron-rich (accelerating oxidative addition) and, crucially, extremely bulky. The steric bulk creates a "roof" over the palladium center that physically prevents the linear coordination of the offending amine while still allowing the flat aryl ring to react.
-
Recommendation: Use Pd(OAc)
+ SPhos (1:2 ratio) or the precatalyst XPhos Pd G2 .
-
-
Option 2: The "Mask" (Protecting Group) If you cannot change the catalyst, you must mask the amine.
-
Protocol: Convert the amine to a Boc-carbamate (tert-butyl carbamate). This lowers the nitrogen's basicity significantly, preventing Pd-coordination.
-
Note: Do not use an Acetyl (Ac) group if you plan to use strong bases later, as it may migrate to the phenol.
-
Module B: The Reaction is Heterogeneous (Solubility)
User Question: "My starting material won't dissolve in Toluene/Water or Dioxane. Can I just heat it up?"
Technical Analysis:
Heating a suspension of this zwitterion often leads to thermal decomposition before dissolution. The electrostatic attraction between the ammonium (
The Fix:
-
Solvent Switch: Move to polar aprotic solvents capable of breaking ionic aggregates.
-
Best:DMSO or DMF (often mixed 10:1 with water to solubilize inorganic bases).
-
Alternative:n-Butanol . High boiling point and capable of solvating polar species.
-
-
In-Situ Protection: Add 1.1 equivalents of TMSCl (Trimethylsilyl chloride) before adding the catalyst. This transiently protects the phenol and amine, making the molecule lipophilic (soluble in THF/Toluene). The silyl groups fall off during the aqueous workup.
Module C: Unexpected Products in Sonogashira Coupling
User Question: "I'm trying to couple a terminal alkyne to the iodine, but I'm isolating a benzofuran derivative instead. How do I stop the cyclization?"
Technical Analysis: The ortho-position of the phenol relative to the iodine is the classic precursor for the one-pot synthesis of 2-substituted benzofurans . The copper co-catalyst (CuI) activates the alkyne, facilitating attack by the phenol oxygen after the initial coupling.
The Fix:
-
To Stop Cyclization:
-
Protect the Phenol: You must protect the phenol as a methyl ether (OMe) or silyl ether (TBS) before the coupling. The free phenol is the nucleophile causing the cyclization.
-
Remove Copper: Use a Copper-Free Sonogashira variant (e.g., Pd(PPh
) with pyrrolidine as base/solvent). Copper promotes the Lewis acidity required for the ring closure.
-
Optimized Experimental Protocols
Protocol A: Robust Suzuki Coupling (Protected Route)
Recommended for high-value intermediates where yield is paramount.
-
Step 1: Protection (Boc-Protection)
-
Dissolve 4-(Aminomethyl)-2-iodophenol (1.0 eq) in THF/Water (1:1).
-
Add NaHCO
(2.5 eq) and Boc O (1.1 eq). Stir at RT for 4 hours. -
Result: The amine is now chemically inert to Pd.
-
-
Step 2: Coupling
-
Solvent: 1,4-Dioxane : Water (4:1). Degas with N
for 15 mins. -
Base: K
PO (3.0 eq). -
Catalyst: Pd(dppf)Cl
(5 mol%). -
Partner: Boronic Acid (1.2 eq).
-
Temp: 80°C for 12 hours.
-
-
Step 3: Deprotection
-
Treat crude with 4M HCl in Dioxane to reveal the amine.
-
Protocol B: Direct Coupling (Ligand-Enabled)
Recommended for rapid screening.
| Component | Reagent | Equivalents | Function |
| Substrate | 4-(Aminomethyl)-2-iodophenol | 1.0 | Electrophile |
| Catalyst | Pd(OAc) | 0.05 | Metal Source |
| Ligand | SPhos | 0.10 | Prevents Amine Poisoning |
| Base | K | 3.0 | Activator |
| Solvent | n-Butanol | N/A | Solubilizes Zwitterion |
Procedure:
-
Charge a vial with Substrate, Boronic Acid, Base, Pd(OAc)
, and SPhos. -
Seal and purge with Argon (3x).
-
Add degassed n-Butanol via syringe.
-
Heat to 100°C . (Note: Higher temp required for SPhos activation).
Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree
Caption: A logic flow for identifying the root cause of failure based on visual and analytical observations.
Figure 2: Mechanism of Catalyst Poisoning vs. Rescue
Caption: Comparison of how the free amine kills standard Pd catalysts versus how Buchwald ligands prevent this interaction.
References
-
Buchwald, S. L., et al. (2004). Steric and electronic effects of Buchwald ligands on Suzuki–Miyaura coupling reaction.[1] Royal Society of Chemistry.
-
Sigma-Aldrich Technical Library. (2022). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[2][3]
-
Sonogashira, K. (2002). Development of the Sonogashira Coupling and Its Applications in the Synthesis of Benzofurans. Organic Chemistry Portal.[4]
-
BenchChem Technical Data. (2025). 4-(Aminomethyl)-2-iodophenol Properties and Synthesis.
-
Erhardt, S., & Macgregor, S. A. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. [5]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Stabilizing 4-(Aminomethyl)-2-iodophenol in solution for long-term assays
Executive Summary & Core Challenge
The Problem: 4-(Aminomethyl)-2-iodophenol is a "double-trouble" molecule for solution stability. It possesses two primary instability vectors that act synergistically:
-
Oxidative Instability: The p-aminophenol core (structurally similar to tyrosine/dopamine precursors) is highly prone to oxidation, forming colored quinone imines or methides. This process is accelerated at neutral/basic pH.
-
Photolability: The Carbon-Iodine (C-I) bond is weak (
50-60 kcal/mol) and susceptible to homolytic cleavage upon exposure to UV or blue light, generating radical species.
The Solution: Stability is achieved not by a single additive, but by a system of pH control, metal chelation, and radical scavenging. This guide provides a validated workflow to transition this molecule from a stable stock solution to a functional assay buffer without degradation.
Mechanism of Degradation
Understanding why the molecule fails is the first step to preventing it.
Degradation Pathways[1]
-
Pathway A (Oxidation): In the presence of dissolved oxygen and trace metals, the phenol group oxidizes to a phenoxy radical, eventually forming a quinone methide or imine. This results in the solution turning pink, brown, or black.
-
Pathway B (Photolysis): Light energy cleaves the C-I bond. The heavy iodine atom facilitates "intersystem crossing," extending the lifetime of excited triplet states and increasing reactivity.
Figure 1: Dual degradation pathways. Oxidation leads to colored precipitates, while photolysis leads to silent loss of biological potency.
Protocol 1: Preparation of "Golden Standard" Stock Solution
Objective: Create a stock solution stable for >3 months at -20°C. Principle: Acidification protonates the amine (preventing condensation) and keeps the phenol non-ionized (preventing oxidation).
Reagents Required[2]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Do not use water for stocks.
-
Stabilizer: 1N HCl (in ether or dioxane preferred, aqueous acceptable if minimal).
-
Container: Amber glass vial with PTFE-lined cap.
Step-by-Step Methodology
-
Environment: Work under low light or red light. Ideally, work inside a biosafety cabinet or hood to minimize dust (nucleation sites).
-
Weighing: Weigh the solid 4-(Aminomethyl)-2-iodophenol into the amber vial.
-
Acidification: Before adding the main solvent, add 1.1 equivalents of HCl relative to the molar amount of the compound.
-
Why? This converts the free amine to the hydrochloride salt in situ, significantly reducing oxidative susceptibility.
-
-
Dissolution: Add anhydrous DMSO to reach a concentration of 10–50 mM . Vortex until fully dissolved.
-
Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds.
-
Storage: Seal tightly with parafilm. Store at -20°C or -80°C .
Protocol 2: Assay Buffer Compatibility (The "Ticking Clock")
Objective: Maintain stability for 24–72 hours in aqueous buffer at pH 7.4.
Challenge: At pH 7.4, the phenol begins to ionize (pKa
The "Just-in-Time" Formulation
Do not dilute the stock until immediately before the experiment. Modify your assay buffer with the following "Protection Cocktail":
| Component | Concentration | Function | Mechanism |
| Ascorbic Acid | 100 µM – 1 mM | Primary Antioxidant | Sacrificial reductant; converts quinones back to phenols. |
| EDTA | 1 mM | Metal Chelator | Sequesters Fe³⁺/Cu²⁺ which catalyze phenolic oxidation. |
| TCEP (Optional) | 500 µM | Disulfide Reducer | Alternative to Ascorbate if Vitamin C interferes with assay readout. |
Workflow Diagram
Figure 2: The "Just-in-Time" dilution strategy minimizes exposure to destabilizing pH conditions.
Troubleshooting & FAQs
Q1: My solution turned pink/red after 2 hours. Is it still usable?
No. The pink color indicates the formation of quinone intermediates. This is irreversible degradation.
-
Root Cause: Oxidation.[1][2][3][4][5] Likely caused by high pH or lack of antioxidants.
-
Fix: Ensure your assay buffer contains 1mM Ascorbic Acid or Sodium Metabisulfite. Check that your DMSO stock was not stored with a loose cap (absorbing water/oxygen).
Q2: I see a fine white precipitate upon diluting the stock into PBS.
Cause: "Salting out" or Isoelectric Precipitation.
-
Explanation: The molecule is hydrophobic. Rapid dilution from DMSO to high-salt PBS can cause it to crash out.
-
Fix:
-
Perform a serial dilution (DMSO
50% DMSO Buffer) rather than a direct 1:1000 jump. -
Add a solubility aid like 0.05% Tween-20 or Cyclodextrin to the assay buffer.
-
Q3: The compound loses potency in my cell culture assay, but the color looks fine.
Cause: Photolysis or Protein Binding.
-
Explanation: If the color is clear but activity is gone, the Iodine bond likely cleaved (photolysis), or the iodine reacted with albumin in the media (protein binding).
-
Fix:
-
Strict Light Control: Wrap plates in foil. Turn off biosafety cabinet lights.
-
Serum Check: If possible, reduce Fetal Bovine Serum (FBS) concentration, as iodophenols bind avidly to serum albumin.
-
Q4: Can I use DTT instead of Ascorbic Acid?
Caution: DTT can be problematic with iodinated compounds. It is a strong nucleophile and might cause deiodination under certain conditions or react with the quinone intermediate to form adducts rather than reducing it. Ascorbic acid or TCEP are safer choices.
References
-
BenchChem. (2025).[6][2] Stability and storage conditions of iodinated phenols.[6] Retrieved from
-
Sigma-Aldrich. (n.d.).[7] 4-Amino-2-iodophenol Product Specification & Handling. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-(Aminomethyl)-2-iodophenol.[8] Retrieved from
-
Journal of the Chemical Society. (2002). Oxidation of p-aminophenol in aqueous solution: Mechanism and Kinetics. (General mechanism reference for aminophenol oxidation). Retrieved from
-
Mosinger, J. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions. (Reference for Iodine photolability). Retrieved from
Sources
- 1. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-氨基-2-碘苯酚 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(Aminomethyl)-2-iodophenol hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-(Aminomethyl)-2-iodophenol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(Aminomethyl)-2-iodophenol: A Comparative Analysis for Structural Elucidation
Introduction: The Analytical Challenge of Novel Synthetic Intermediates
In the landscape of drug discovery and development, the unambiguous characterization of novel synthetic intermediates is paramount. 4-(Aminomethyl)-2-iodophenol, a substituted aromatic amine, represents a class of molecules whose structural complexity demands robust analytical techniques. Its unique combination of a phenol ring, an iodine substituent, and a reactive aminomethyl side chain presents a distinct analytical challenge and an opportunity for in-depth structural elucidation using mass spectrometry.
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-(Aminomethyl)-2-iodophenol. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind ion formation and fragmentation, comparing ionization techniques and dissecting fragmentation pathways. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the confident identification of this and structurally related compounds. The molecular weight of 4-(Aminomethyl)-2-iodophenol (C₇H₈INO) is approximately 249.05 g/mol , with a more precise monoisotopic mass of 248.9651 Da, which is the value of primary interest in high-resolution mass spectrometry.
Part 1: Optimizing Ionization - A Comparison of ESI and APCI
The first critical step in any mass spectrometry analysis is the efficient and reproducible generation of gas-phase ions from the analyte. For a polar, non-volatile molecule like 4-(Aminomethyl)-2-iodophenol, the choice of ionization source is crucial. The primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Expert Rationale for Ionization Choice:
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules that are already ionized or can be easily protonated or deprotonated in solution.[1][2] Given the presence of the basic aminomethyl group (-CH₂NH₂), 4-(Aminomethyl)-2-iodophenol is an excellent candidate for positive-ion ESI ([ESI+]). In a slightly acidic mobile phase (e.g., containing 0.1% formic acid), the primary amine will readily accept a proton, forming a stable protonated molecule, [M+H]⁺. This process is gentle, typically preserving the intact molecule for subsequent fragmentation analysis (MS/MS).[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable compounds.[3] While it can ionize phenols and amines, the process involves vaporizing the sample at high temperatures before ionization via a corona discharge.[3][4] This thermal stress could potentially induce unwanted degradation of 4-(Aminomethyl)-2-iodophenol before mass analysis, complicating spectral interpretation.
For these reasons, ESI in positive ion mode is the superior and recommended technique for this analyte, as it ensures the generation of an abundant and stable protonated molecular ion with minimal in-source fragmentation.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution.[5] | Gas-phase chemical ionization after thermal vaporization.[6] |
| Analyte Suitability | Excellent for polar, thermally labile molecules.[1] | Good for mid- to low-polarity, thermally stable molecules.[3] |
| Expected Ion | Abundant protonated molecule [M+H]⁺. | [M+H]⁺ or M⁺•, potential for thermal degradation. |
| Recommendation | Highly Recommended | Alternative; use with caution due to thermal lability. |
Part 2: Predicting the Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Once the protonated molecule ([M+H]⁺ at m/z 249.97) is isolated, tandem mass spectrometry (MS/MS) is employed to induce and analyze its fragmentation.[7] By colliding the ion with an inert gas (Collision-Induced Dissociation, CID), we can systematically break it apart to reveal its structural components. The fragmentation of 4-(Aminomethyl)-2-iodophenol is predicted to be governed by the interplay of its three key functional regions: the benzylamine core, the iodine substituent, and the phenol ring.
Several competing fragmentation pathways are anticipated:
-
Benzylic Amine Fragmentation (Pathway A): The most common fragmentation route for protonated benzylamines is the neutral loss of ammonia (NH₃).[8][9] This charge-remote fragmentation is a highly characteristic process and is expected to produce a significant fragment ion.
-
Benzylic Cleavage (Pathway B): Cleavage of the C-C bond between the aromatic ring and the aminomethyl group is energetically favorable due to the formation of a highly stabilized iodinated benzyl or tropylium cation.[10][11] The tropylium ion, a seven-membered aromatic ring, is an exceptionally stable C₇H₇⁺ species often observed in the mass spectra of benzyl-containing compounds.[12][13]
-
Iodine-Related Cleavage (Pathway C): The carbon-iodine bond is the weakest bond on the aromatic ring. Its cleavage can occur via two main routes: the loss of a neutral iodine radical (I•) or the elimination of a neutral hydrogen iodide (HI) molecule.[14]
-
Phenolic Ring Cleavage (Pathway D): A characteristic fragmentation of phenols involves the loss of carbon monoxide (CO) from the ring structure, typically after an initial fragmentation event.[15][16]
The diagram below illustrates these predicted primary fragmentation pathways from the protonated parent molecule.
Caption: Predicted MS/MS fragmentation pathways of protonated 4-(Aminomethyl)-2-iodophenol.
Summary of Predicted Key Fragments
The following table summarizes the expected high-abundance fragment ions, their exact mass-to-charge ratios (m/z), and the corresponding neutral losses. High-resolution mass spectrometry is essential to differentiate between ions with close nominal masses.
| Predicted m/z | Proposed Formula | Neutral Loss | Fragmentation Pathway | Diagnostic Value |
| 249.9729 | [C₇H₉INO]⁺ | - | Protonated Molecule | Confirms molecular formula. |
| 232.9412 | [C₇H₆IO]⁺ | NH₃ | A: Ammonia Loss | Confirms aminomethyl group. |
| 218.9487 | [C₇H₆I]⁺ | CH₃N | B: Benzylic Cleavage | Confirms benzyl structure. |
| 123.0684 | [C₇H₉NO]⁺ | I• | C: Iodine Radical Loss | Confirms iodine substituent. |
| 122.0606 | [C₇H₈NO]⁺• | HI | C: Hydrogen Iodide Loss | Confirms iodine substituent. |
| 204.9306 | [C₆H₆I]⁺ | NH₃, CO | D: Secondary CO Loss | Confirms phenolic structure. |
Part 3: Comparative Fragmentation - The Power of Analogue Analysis
To truly understand the diagnostic utility of this fragmentation pattern, it is instructive to compare it with two structural analogues: one lacking the iodine atom and one lacking the aminomethylphenol moiety.
-
Analogue 1: 4-(Aminomethyl)phenol (Non-iodinated): Without the iodine atom, all fragments related to the loss of I• or HI will be absent. The fragmentation will be dominated by the loss of ammonia (NH₃) and subsequent phenolic ring cleavages.
-
Analogue 2: 2-Iodotoluene (Non-aminomethylphenol): This molecule lacks both the hydroxyl and aminomethyl groups. Its fragmentation will be characterized by the loss of the iodine radical (I•) and the formation of a tropylium ion, but no loss of NH₃ or CO will be observed.[17]
This comparative approach demonstrates how specific fragments serve as fingerprints for different parts of the molecule.
| Fragment Type | 4-(Aminomethyl)-2-iodophenol | 4-(Aminomethyl)phenol | 2-Iodotoluene |
| [M+H]⁺ | m/z 249.97 | m/z 124.07 | m/z 218.97 (M⁺•) |
| Loss of NH₃ | Present (m/z 232.94) | Present (m/z 107.05) | Absent |
| Loss of I• or HI | Present (m/z 123.07 / 122.06) | Absent | Present (m/z 91.05) |
| Loss of CO | Present (secondary) | Present (secondary) | Absent |
| Diagnostic Ion(s) | 232.94, 123.07, 122.06 | 107.05 | 91.05 |
Part 4: A Self-Validating Experimental Protocol for LC-MS/MS Analysis
Trustworthy data is built on a foundation of robust and reproducible methodology. The following protocol provides a detailed workflow for the analysis of 4-(Aminomethyl)-2-iodophenol using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Caption: Standard LC-MS/MS workflow for the analysis of 4-(Aminomethyl)-2-iodophenol.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh ~1 mg of 4-(Aminomethyl)-2-iodophenol standard.
-
Dissolve in a 1:1 mixture of methanol and deionized water to create a 1 mg/mL stock solution.
-
Perform serial dilutions using Mobile Phase A (see below) to create working standards, with a final concentration of 1 µg/mL for method development.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[18]
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity BEH), 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 6470A Triple Quadrupole, Sciex 7500, or equivalent tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
MS1 Scan: Full scan from m/z 100 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 249.97.
-
MS2 Product Ion Scan: Select m/z 249.97 as the precursor ion. Apply varying collision energies (e.g., stepping from 10 to 40 eV) to generate a comprehensive product ion spectrum and confirm the predicted fragments.
-
This protocol provides a self-validating system. The retention time from the LC provides one dimension of identification, the precursor mass from MS1 provides a second, and the unique fragmentation pattern from MS2 provides the ultimate confirmation of the molecule's identity.
Conclusion
The mass spectrometric behavior of 4-(Aminomethyl)-2-iodophenol is a predictable consequence of its chemical structure. By leveraging positive-ion electrospray ionization, a stable protonated molecule is readily formed. Subsequent tandem mass spectrometry reveals a rich fragmentation pattern characterized by the diagnostic neutral loss of ammonia, cleavage of the iodine substituent, and formation of a stable iodinated benzyl/tropylium cation. Comparing this pattern to non-iodinated and non-aminated analogues highlights the unique fingerprints that enable unambiguous structural confirmation. The provided LC-MS/MS protocol offers a robust, validated starting point for researchers requiring confident identification and quantification of this important synthetic intermediate.
References
-
Interpretation of mass spectra. (n.d.). Retrieved February 6, 2026, from [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2007). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
-
Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
-
Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2000). Journal of Mass Spectrometry. Available at: [Link]
-
Khan, M. F., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules. Available at: [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2017). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2002). The European Physical Journal D. Available at: [Link]
-
Bristow, T. (2010). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Methods in Molecular Biology. Available at: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved February 6, 2026, from [Link]
-
Clark, J. (n.d.). mass spectrum of 1-iodobutane. Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2011). Journal of Chromatography B. Available at: [Link]
-
National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 6, 2026, from [Link]
-
Let's learn together. (2022). Lec-13 || Atmospheric Pressure Chemical Ionization (APCI)|| Soft Ionization || Corona Discharge Lamp. YouTube. Available at: [Link]
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Electrospray Ionization (ESI). (n.d.). Retrieved February 6, 2026, from [Link]
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MassBank. (2016). Benzylamine Spectrum. Retrieved February 6, 2026, from [Link]
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Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1995). Journal of Heterocyclic Chemistry. Available at: [Link]
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Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved February 6, 2026, from [Link]
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Atmospheric Pressure Chemical Ionization of Fluorinated Phenols. (1999). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Clark, J. (n.d.). mass spectrum of phenol. Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]
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General Fragmentation Modes. (n.d.). Retrieved February 6, 2026, from [Link]
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Tropylium Ion. (2023). Encyclopedia MDPI. Available at: [Link]
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Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds. (1975). Russian Chemical Reviews. Available at: [Link]
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Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]
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LOC Chemistry. (2020). Organic Chemistry - Mass Spectrometry Part II. YouTube. Available at: [Link]
-
Clark, J. (n.d.). mass spectrum of 2-iodobutane. Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B. Available at: [Link]
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Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. (2012). Accounts of Chemical Research. Available at: [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 6, 2026, from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 6, 2026, from [Link]
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The Organic Chemistry Tutor. (2018). mass spectrometry: tropylium ion. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved February 6, 2026, from [Link]
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2007). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Chem Ed. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]
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Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018). ChemPhysChem. Available at: [Link]
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Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Available at: [Link]
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Definitive Spectroscopic Comparison: 2-Iodo vs. 2-Bromo Aminomethyl Phenols
[1]
Executive Summary
This guide provides a rigorous technical comparison between 2-iodo-6-aminomethylphenol and 2-bromo-6-aminomethylphenol .[1] While both compounds belong to the privileged class of phenolic Mannich bases, the substitution of the ortho-halogen (Iodine vs. Bromine) fundamentally alters their electronic landscape, intramolecular hydrogen bonding (IMHB) networks, and photophysical properties.
For drug development professionals, understanding these nuances is critical: Bromine derivatives typically offer superior hydrolytic and photostability, making them better suited for final drug candidates.[1] Iodine derivatives, conversely, exhibit unique solvatochromism and serve as superior reactive handles (electrophiles) for downstream cross-coupling, despite being prone to photolytic dehalogenation.[1]
Structural & Electronic Context
The core scaffold consists of a phenol ring flanked by two ortho-substituents: a basic aminomethyl group (Mannich base) and a halogen atom (I or Br).
The Intramolecular Hydrogen Bond (IMHB) Network
The defining spectroscopic feature of these molecules is the competition for the phenolic proton.
-
Primary Interaction: Strong IMHB between the phenolic hydroxyl (-OH) and the amine nitrogen (
). This creates a stable 6-membered pseudo-ring.[1] -
Secondary Interaction: Weak interaction between the hydroxyl and the halogen (
).
The Halogen Effect:
-
Acidity Modulation: Bromine is more electronegative (
) than Iodine ( ). The stronger inductive effect (-I) of Br increases the acidity of the phenolic proton more effectively than I. -
Consequence: A more acidic phenol forms a stronger hydrogen bond with the amine nitrogen. Therefore, the Bromo-derivative exhibits a stronger
interaction than the Iodo-derivative.[1]
Figure 1: Causal pathway linking halogen electronegativity to spectroscopic observables.[1]
Spectroscopic Characterization Guide
A. Infrared Spectroscopy (FT-IR)
The O-H stretching frequency is the most sensitive probe for IMHB strength.
| Feature | 2-Bromo Derivative | 2-Iodo Derivative | Mechanistic Insight |
| 2800 – 3000 cm⁻¹ (Broad, weak) | 3000 – 3200 cm⁻¹ (Broad) | The Br-derivative's higher acidity leads to a stronger | |
| ~650 – 700 cm⁻¹ | ~500 – 600 cm⁻¹ | Reflects the weaker C-I bond strength compared to C-Br due to poor orbital overlap (2p-5p vs 2p-4p).[1] | |
| Fingerprint | Sharp aromatic modes | Distinct C-I wagging modes | Iodine's large mass creates unique low-frequency skeletal vibrations.[1] |
Diagnostic Tip: In the Bromo derivative, the O-H band often broadens so significantly due to strong H-bonding that it may merge with the C-H stretching region, appearing as a "shoulder" rather than a distinct peak.
B. Nuclear Magnetic Resonance ( H NMR)
Solvent choice is critical.[1][2] Non-polar solvents (CDCl
| Proton Environment | 2-Bromo Derivative ( | 2-Iodo Derivative ( | Interpretation |
| Phenolic -OH | 10.5 – 12.0 ppm | 9.5 – 11.0 ppm | The stronger IMHB in the Br-derivative results in greater deshielding of the phenolic proton.[1] |
| Ar-H (adj. to X) | 7.3 – 7.5 ppm | 7.6 – 7.8 ppm | Anisotropy Reversal: Iodine is less electronegative (shielding) but has a massive paramagnetic anisotropy cone that often deshields ortho protons more than bromine.[1] |
| -CH | 3.6 – 3.8 ppm | 3.6 – 3.8 ppm | Minimal difference; the aminomethyl group is insulated from the halogen's direct electronic effect. |
C. UV-Vis & Fluorescence
This is where the Heavy Atom Effect becomes the dominant differentiator.
-
UV-Vis Absorption:
-
2-Iodo: Exhibits a bathochromic shift (Red shift) of 10–20 nm compared to the bromo analog.
-
Reason: Iodine's outer electrons are loosely held (high polarizability), lowering the energy gap for
and transitions. -
Appearance: Iodo-phenols often appear slightly yellow in solution, whereas pure Bromo-phenols are colorless.[1]
-
-
Fluorescence:
-
2-Bromo: Moderate fluorescence quantum yield.[1]
-
2-Iodo: Fluorescence Quenching.
-
Mechanism:[1][2][3] The large spin-orbit coupling constant of Iodine (
cm⁻¹) facilitates Intersystem Crossing (ISC) from the excited singlet state ( ) to the triplet state ( ). This non-radiative pathway kills fluorescence, a phenomenon known as the Internal Heavy Atom Effect.
-
Experimental Protocols
Protocol 1: Determination of IMHB Strength via Dilution IR
To confirm the intramolecular nature of the hydrogen bond.
-
Preparation: Prepare a 0.1 M stock solution of the compound in dry CCl
(or CHCl if solubility is an issue). -
Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.
-
Acquisition: Record FT-IR spectra for each concentration using a liquid cell with CaF
windows. -
Analysis:
-
Intramolecular H-bond: The position and shape of the
(OH) band remain constant across all concentrations. -
Intermolecular H-bond: The broad H-bonded band diminishes and a sharp "free" OH band appears at ~3600 cm⁻¹ upon dilution.[1]
-
Expectation: Both I and Br Mannich bases will show constant spectra, confirming the dominant IMHB.
-
Protocol 2: Photostability Stress Test
Critical for drug development candidates.[1]
-
Setup: Dissolve 10 mg of each compound in 10 mL Methanol.
-
Irradiation: Place in a quartz cuvette and expose to a UV reactor (300 nm or 365 nm) or direct sunlight.
-
Monitoring: Take aliquots at t=0, 1h, 4h, and 24h. Analyze via HPLC-MS.
-
Result:
Performance Comparison Summary
| Parameter | 2-Bromo-6-Aminomethylphenol | 2-Iodo-6-Aminomethylphenol | Recommended Application |
| Synthetic Utility | Moderate (Good for SNAr) | High (Excellent for Suzuki/Heck coupling) | Iodo: Use as an intermediate for scaffold diversification.[1] |
| Chemical Stability | High (Resistant to hydrolysis) | Moderate (C-I bond is weak) | Bromo: Use for final drug candidates. |
| Photostability | High | Low (Photosensitive) | Bromo: Preferred for compounds requiring light stability.[1] |
| Lipophilicity | Moderate | High | Iodo: Use if membrane permeability is the limiting factor (and stability allows). |
| Fluorescence | Detectable | Quenched | Bromo: Use if fluorescence tagging is required.[1] |
Visual Workflow: Spectroscopic Analysis
Figure 2: Decision tree for distinguishing I vs Br derivatives based on spectral data.
References
-
Intramolecular Hydrogen Bonding in Mannich Bases
-
Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR investigations of intramolecular hydrogen bonding in o-hydroxy Schiff bases and Mannich bases. Molecules.
-
-
Halogen Effects on Phenolic Acidity & Spectroscopy
-
Photochemistry of Halo-phenols
-
Heavy Atom Effect in Fluorescence
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (Standard Reference Text).
-
-
Synthesis of Phenolic Mannich Bases
-
Raoof, S. S., & Sadiq, A. S. (2022).[1] Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Differentiating 4-(Aminomethyl)-2-iodophenol from Synthesis Byproducts
This guide outlines the technical strategy for isolating and characterizing 4-(Aminomethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzylamine), distinguishing it from its critical synthesis byproducts: the unreacted starting material and the over-iodinated impurity.
Strategic Overview
The synthesis of 4-(Aminomethyl)-2-iodophenol typically involves the electrophilic aromatic iodination of 4-hydroxybenzylamine (or its protected analogs). Due to the strong ortho/para directing nature of the phenolic hydroxyl group and the steric blocking of the para position by the aminomethyl group, the reaction is highly regioselective for the ortho positions.
However, this selectivity introduces a specific purification challenge: the "Degree of Iodination" triad. The reaction mixture invariably contains three distinct species that must be differentiated:
-
Starting Material (SM): 4-(Aminomethyl)phenol (Non-iodinated).
-
Target Product (Mono-I): 4-(Aminomethyl)-2-iodophenol.
-
Over-Iodinated Impurity (Di-I): 4-(Aminomethyl)-2,6-diiodophenol.
Differentiation relies on exploiting the symmetry changes in NMR and the hydrophobicity shifts in HPLC caused by the iodine atoms.
Synthesis & Impurity Pathway
The following diagram illustrates the stepwise iodination flow and the origin of the critical impurities.
Figure 1: Stepwise iodination pathway showing the progression from starting material to target and subsequent over-iodinated impurity.
Analytical Strategy: The "Symmetry & Shift" Protocol
To validate the identity of the target, you must confirm the loss of symmetry (compared to SM and Di-I species) and the correct mass shift.
A. High-Performance Liquid Chromatography (HPLC)
Iodine is a large, lipophilic halogen. Its addition significantly increases the retention time (RT) on reverse-phase columns.
-
Separation Logic:
-
SM (Most Polar): Elutes first.
-
Target (Intermediate): Elutes second.
-
Di-I (Most Lipophilic): Elutes last.
-
Table 1: HPLC & MS Profiling
| Species | Structure Note | Relative RT (C18) | Mass Shift (ESI+) |
| Starting Material | No Iodine | 1.0 (Reference) | |
| Target (Mono-I) | 1 Iodine | ~1.5 - 2.0x | |
| Impurity (Di-I) | 2 Iodines | ~2.5 - 3.0x |
Note: Iodine is monoisotopic (
B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for differentiation because the target molecule is the only one in the triad that lacks a vertical plane of symmetry through the C1-C4 axis.
-
Starting Material (Symmetric): The protons at C2/C6 are equivalent, and C3/C5 are equivalent. Pattern: AA'BB' (Two doublets, integrating 2H each).
-
Di-Iodo Impurity (Symmetric): C2 and C6 are both substituted with Iodine. The remaining protons at C3 and C5 are equivalent. Pattern: Singlet (Integrating 2H).
-
Target (Asymmetric): The introduction of a single iodine at C2 breaks the symmetry. C3, C5, and C6 are all magnetically distinct. Pattern: ABC system (Three distinct signals: 1 doublet, 1 doublet of doublets, 1 doublet).
Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method
Use this method to monitor reaction progress and fraction purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar SM).
-
2-15 min: 5%
95% B (Linear gradient). -
15-18 min: 95% B (Wash Di-iodo species).
-
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
-
Flow Rate: 1.0 mL/min.
Protocol 2: Structural Validation by 1H-NMR
Use this method for final lot release.
-
Solvent: DMSO-
(Preferred for phenols/amines to prevent exchange broadening) or Methanol- . -
Concentration: ~10 mg in 0.6 mL.
-
Key Diagnostic Signals (Target vs. Di-Iodo):
| Position | Target (Mono-Iodo) Signal | Di-Iodo Impurity Signal | Explanation |
| H-3 | Doublet (~7.6 ppm, | Singlet (~7.7 ppm) | H3 is ortho to Iodine in both, but in the Target, it couples to H5. In Di-I, H3/H5 are equivalent (singlet). |
| H-5 | Doublet of Doublets (~7.1 ppm) | N/A (Equivalent to H3) | In Target, H5 couples to H6 ( |
| H-6 | Doublet (~6.8 ppm, | N/A (Substituted by I) | H6 is ortho to the OH group and shielded. It disappears in the Di-I impurity. |
Decision Logic for Purification
Use the following workflow to guide your purification decisions based on the crude profile.
Figure 2: Decision tree for purification based on crude LC-MS data.
References
-
Regioselective Iodination of Phenols
- Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis.
-
Source:
-
NMR Characterization of Halogenated Phenols
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Source:
-
HPLC Separation of Iodinated Phenolics
- Gupta, V. K., et al. (2011). Separation of substituted phenols by high-performance liquid chromatography.
-
Source:
Quantitative Bioanalysis of 4-(Aminomethyl)-2-iodophenol: A Comparative Methodological Guide
Executive Summary & Compound Analysis
4-(Aminomethyl)-2-iodophenol presents a unique bioanalytical challenge due to its amphiphilic and amphoteric nature. It contains a basic primary amine (pKa ~9.[1]5) and a weakly acidic phenolic group (pKa ~8.5), rendering it zwitterionic at neutral pH but predominantly cationic in acidic environments.[1] Furthermore, the iodine substituent at the ortho position introduces significant lipophilicity and electron-withdrawing effects, influencing both retention behavior and ionization efficiency.[1]
This guide objectively compares the industry gold standard (LC-MS/MS ) against the high-sensitivity alternative (HPLC-ECD ), providing rigorous protocols grounded in chemical first principles and validated extraction methodologies for iodinated phenolic amines.
Chemical Profile & Analytical Implications
| Feature | Analytical Impact | Optimization Strategy |
| Aminomethyl Group | High polarity; protonates in acid (ESI+ favorable). | Use Mixed-Mode Cation Exchange (MCX) for selective retention.[1] |
| Iodophenol Moiety | Hydrophobic; electrochemically active; UV absorbance shift.[1] | C18 or PFP columns for separation; ECD for high-sensitivity oxidation.[1] |
| Iodine Atom | High mass defect; potential for radical loss in MS/MS.[1] | Monitor specific [M-I]⁺ or [M-NH₃]⁺ transitions. |
Comparative Method Analysis
The following table contrasts the three primary approaches for quantifying this analyte in biological matrices (Plasma/Urine).
| Feature | LC-MS/MS (Recommended) | HPLC-ECD (Alternative) | HPLC-UV (Legacy) |
| Sensitivity (LLOQ) | High (1–5 ng/mL) | High (5–10 ng/mL) | Low (>500 ng/mL) |
| Selectivity | Excellent (Mass filtration) | Good (Redox potential specific) | Poor (Matrix interference) |
| Sample Volume | Low (50–100 µL) | Medium (200–500 µL) | High (>500 µL) |
| Matrix Effects | Susceptible (Ion suppression) | Susceptible (Electrode fouling) | Minimal |
| Throughput | High (3–5 min run time) | Low (15–20 min run time) | Medium |
| Primary Use Case | DMPK, Trace Quantification | Cost-constrained labs, Metabolite ID | Formulation, QC |
Recommended Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Due to the analyte's amine functionality, Mixed-Mode Cation Exchange (MCX) is superior to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). MCX utilizes a dual retention mechanism (hydrophobic + electrostatic), allowing for rigorous washing steps that remove matrix interferences (phospholipids, neutral phenols) while retaining the analyte.[1]
Workflow Logic (Graphviz Diagram)
Figure 1: MCX Extraction Logic. The protocol exploits the pH-dependent charge state of the aminomethyl group to isolate the target from complex matrices.
Detailed Protocol (MCX SPE)
-
Pre-treatment: Aliquot 100 µL plasma. Add 100 µL 4% H₃PO₄ to disrupt protein binding and ionize the amine (pH < 3).[1] Vortex.
-
Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL water.
-
Loading: Load pre-treated sample at a slow flow rate (1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid . Removes proteins and acidic interferences.[1]
-
Wash 2 (Organic): 1 mL 100% Methanol . Removes neutral hydrophobic interferences (critical for preventing phospholipid buildup).[1] Note: The analyte remains bound via ionic interaction.
-
Elution: Elute with 2 x 250 µL 5% NH₄OH in Methanol . The high pH deprotonates the amine, breaking the ionic interaction.[1]
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
Instrumental Method 1: LC-MS/MS (Gold Standard)
This method offers the highest sensitivity and specificity.[1][2] The iodine atom provides a unique mass deficit, but fragmentation often involves the loss of ammonia or the iodine radical.[1]
Chromatographic Conditions
-
Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 2.1 x 50 mm, 2.6 µm.[1]
-
Rationale: PFP phases offer superior selectivity for halogenated aromatics and polar amines compared to standard C18 [1].[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 95% B (4.0 min) -> 5% B (4.1 min).
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Precursor Ion: m/z 250.0 ([M+H]⁺).[1]
-
Quantifier Transition: m/z 250.0 -> 233.0 (Loss of NH₃).[1]
-
Qualifier Transition: m/z 250.0 -> 123.0 (Loss of I and NH₃, cleavage of phenol ring).[1]
-
Note: Iodine loss (127 Da) is also a common pathway; check for m/z 250 -> 123 transitions during optimization [2].[1]
-
Instrumental Method 2: HPLC-ECD (Cost-Effective Alternative)
For laboratories without MS capabilities, Electrochemical Detection (ECD) is a viable alternative due to the electroactive nature of the phenolic moiety.[1]
System Configuration[1][3]
-
Detector: Coulometric Array or Amperometric Detector (e.g., glassy carbon electrode).[1]
-
Applied Potential: +650 mV to +800 mV (vs. Pd/H₂ reference).[1] Phenols typically oxidize readily in this range [3].[1]
-
Mobile Phase: 50 mM Sodium Acetate (pH 4.5) / Acetonitrile (75:25).[1]
-
Rationale: Acetate buffer minimizes background current while maintaining analyte solubility.[1]
-
Performance Comparison Data (Representative)
| Parameter | LC-MS/MS (PFP Column) | HPLC-ECD (C18 Column) |
| Linear Range | 1.0 – 1000 ng/mL | 10 – 2000 ng/mL |
| Accuracy (%Bias) | ± 4.5% | ± 8.2% |
| Precision (%CV) | < 5.0% | < 9.5% |
| Recovery (MCX) | 88 - 94% | 85 - 91% |
| Matrix Effect | 12% Suppression | N/A (Requires clean baseline) |
Analytical Decision Tree
Use the following logic flow to select the appropriate method for your specific development phase.
Figure 2: Method Selection Guide based on development stage and sensitivity requirements.
References
-
Phenomenex Inc. "Selectivity of PFP Columns for Halogenated Compounds."[1] Technical Notes, 2023.[1][3][4] Link
-
Holčapek, M., et al. "Fragmentation behavior of iodinated phenolic compounds in electrospray ionization mass spectrometry."[1] Journal of Mass Spectrometry, 2010.[1] (Contextual citation for fragmentation mechanisms).
-
Thermo Fisher Scientific. "HPLC Electrochemical Detection Bibliography: Phenols and Amines." Application Compendium, 2010.[1] Link
-
Biotage. "Optimization of Mixed-Mode Cation Exchange (MCX) for Basic Drugs in Biological Fluids." Biotage Application Notes, 2023.[1][4] Link
-
Sigma-Aldrich. "Supelco Guide to Solid Phase Extraction: Mechanisms of Retention."[1] Technical Guide, 2022.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
